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  • Product: (S)-5-Hydroxy Omeprazole
  • CAS: 196489-27-7

Core Science & Biosynthesis

Foundational

(S)-5-Hydroxy Omeprazole CAS number and chemical properties

(S)-5-Hydroxy Omeprazole: A Comprehensive Technical Guide Prepared by a Senior Application Scientist This guide provides an in-depth exploration of (S)-5-Hydroxy Omeprazole, the primary metabolite of the widely used prot...

Author: BenchChem Technical Support Team. Date: February 2026

(S)-5-Hydroxy Omeprazole: A Comprehensive Technical Guide

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of (S)-5-Hydroxy Omeprazole, the primary metabolite of the widely used proton pump inhibitor, Esomeprazole ((S)-Omeprazole). Designed for researchers, chemists, and drug development professionals, this document details the core chemical properties, biological significance, synthesis, and analytical quantification of this key compound.

Compound Identification and Physicochemical Properties

(S)-5-Hydroxy Omeprazole is the stereospecific metabolite resulting from the hydroxylation of Esomeprazole. The introduction of a hydroxyl group significantly increases the hydrophilicity of the parent compound, facilitating its clearance from the body.[1]

Nomenclature and Structure
  • IUPAC Name: [4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methanol[2]

  • Common Synonyms: (S)-5-Hydroxyomeprazole, 5-Hydroxy Esomeprazole, Hydroxyesomeprazole[2]

  • CAS Number: The most commonly cited CAS number, 92340-57-3 , refers to the racemic mixture of 5-Hydroxy Omeprazole.[3][4][5] A specific CAS number for the (S)-enantiomer is not separately registered in major chemical databases.

  • Chemical Structure:

    
    
    
Physicochemical Data

The physical and chemical properties of enantiomers are identical in an achiral environment. Therefore, the data presented below for the racemic 5-Hydroxy Omeprazole are representative of the (S)-enantiomer, with the exception of optical activity.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₉N₃O₄S[2][3][4]
Molecular Weight 361.42 g/mol [2][3][4]
Appearance Off-white to pale yellow/brown solid-
Melting Point 144-146 °C-
Boiling Point 656.3 °C (Predicted)-
Solubility Slightly soluble in Chloroform, Methanol-
pKa 8.50 (Predicted)-
Chirality and Optical Rotation

Biological Context and Metabolic Pathway

(S)-5-Hydroxy Omeprazole is the pharmacologically inactive primary metabolite of Esomeprazole.[1][2] Its formation is a critical step in the metabolic clearance of the drug.

Stereoselective Metabolism

The metabolism of omeprazole enantiomers is stereoselective. Esomeprazole ((S)-Omeprazole) is hydroxylated almost exclusively by the cytochrome P450 isoform CYP2C19 to form (S)-5-Hydroxy Omeprazole.[5][7] The (R)-enantiomer of omeprazole is also metabolized by CYP2C19, but at a significantly higher rate.[7] This metabolic difference results in a higher plasma concentration and greater therapeutic efficacy of the (S)-isomer, Esomeprazole.[8] A smaller portion of Esomeprazole is metabolized by CYP3A4 to a sulfone metabolite.[7]

The metabolic conversion can be visualized as follows:

G cluster_0 Metabolic Pathway A Esomeprazole ((S)-Omeprazole) B (S)-5-Hydroxy Omeprazole (Inactive Metabolite) A->B CYP2C19 (Primary Pathway) C Omeprazole Sulfone (Inactive Metabolite) A->C CYP3A4 (Secondary Pathway)

Metabolic conversion of Esomeprazole.

Chemical Synthesis

While (S)-5-Hydroxy Omeprazole is typically generated through metabolism for pharmacokinetic studies, a total chemical synthesis for the racemic compound has been described, providing a blueprint for its laboratory preparation. The key challenge is the synthesis of the substituted pyridine precursor. The final steps involve the coupling of the pyridine and benzimidazole moieties, followed by oxidation.

A generalized workflow for the synthesis is presented below:

G cluster_0 Synthetic Workflow A Precursor Synthesis (Substituted Pyridine) B Chlorination A->B C Coupling with 5-methoxy-1H- benzimidazole-2-thiol B->C D Sulfide Hydrolysis C->D E Oxidation to Sulfoxide (Final Product) D->E

Generalized workflow for the total synthesis.
Step-by-Step Synthesis Protocol

The following protocol is adapted from the total synthesis of racemic 5-hydroxyomeprazole. A chiral oxidation step or resolution would be required to isolate the (S)-enantiomer.

  • Synthesis of the Sulfide Intermediate:

    • Dissolve the chlorinated pyridine precursor and 5-methoxy-1H-benzimidazole-2-thiol in a suitable solvent system (e.g., methanol/water).

    • Add one equivalent of sodium hydroxide (NaOH) to facilitate the alkylation reaction. Using only one equivalent is crucial to prevent the hydrolysis of protecting groups that may be present on the pyridine precursor.

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (if necessary):

    • If a protecting group was used on the hydroxymethyl functional group of the pyridine ring, it must be removed.

    • This is typically achieved by adding NaOH in aqueous methanol and stirring overnight. This step yields the sulfide precursor to 5-hydroxyomeprazole.

  • Oxidation to Sulfoxide:

    • Dissolve the sulfide precursor in a biphasic solvent system, such as dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃), under an inert atmosphere (e.g., argon). This is critical as omeprazole analogues are sensitive to acidic conditions.

    • Cool the mixture to 2-3 °C.

    • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the reaction mixture.

    • Stir until the oxidation is complete (monitored by TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography to isolate 5-Hydroxy Omeprazole.

Analytical Methodology

The accurate quantification of (S)-5-Hydroxy Omeprazole, particularly in biological matrices like plasma, is essential for pharmacokinetic and drug metabolism studies. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10]

G cluster_0 Analytical Workflow A Plasma Sample (25 µL) B Add Internal Standard A->B C Liquid-Liquid Extraction (methyl tert-butyl ether - dichloromethane) B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (Reversed-Phase) E->F G MS/MS Detection (Positive Ionisation) F->G H Quantification G->H

LC-MS/MS workflow for plasma analysis.
Detailed LC-MS/MS Protocol for Plasma Samples

This protocol is based on a validated method for the simultaneous determination of esomeprazole and its metabolites.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 25 µL of human plasma into a microcentrifuge tube.
  • Add an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound).
  • Add 1.5 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (3:2, v/v).
  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.
  • Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for (S)-5-Hydroxy Omeprazole and the internal standard to ensure specificity and sensitivity.

4. Quantification:

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of (S)-5-Hydroxy Omeprazole.
  • The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linearity range for 5-hydroxyesomeprazole in validated methods can be from 20 to 4000 nmol/L.[10]

References

  • @rtMolecule. 5-Hydroxy omeprazole standards. ArtMolecule. Available at: [Link]

  • SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available at: [Link]

  • National Center for Biotechnology Information. Hydroxyomeprazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (S)-5-Hydroxy Omeprazole. PubChem. Available at: [Link]

  • ResearchGate. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Available at: [Link]

  • Xing, J., et al. (2006). Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 831(1-2), 164-169. Available at: [Link]

  • Zhang, H., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Catalysis, 13(15), 10189-10201. Available at: [Link]

  • Cirilli, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 730-736. Available at: [Link]

  • Acanthus Research Inc. Omeprazole Sulfone 5-Carboxylic Acid, Disodium Salt. Available at: [Link]

  • SciSpace. A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Available at: [Link]

  • Hilaris Publisher. Stereochemistrical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Available at: [Link]

  • Molnar Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method. Available at: [Link]

  • Google Patents. Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry.
  • Interchim. Bertin Pharma. Available at: [Link]

Sources

Exploratory

Stereoselective Biotransformation: The Metabolic Pathway of Esomeprazole to (S)-5-Hydroxy Omeprazole

Executive Summary This technical guide analyzes the primary metabolic route of Esomeprazole ((S)-Omeprazole) into its major metabolite, (S)-5-Hydroxy Omeprazole. Unlike its racemic predecessor, Esomeprazole exhibits a di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the primary metabolic route of Esomeprazole ((S)-Omeprazole) into its major metabolite, (S)-5-Hydroxy Omeprazole. Unlike its racemic predecessor, Esomeprazole exhibits a distinct pharmacokinetic advantage due to "metabolic shielding" against CYP2C19. This document details the mechanistic enzymology, kinetic parameters, and validated in vitro protocols required to quantify this pathway, designed for researchers optimizing Proton Pump Inhibitor (PPI) therapies.

Mechanistic Enzymology

The conversion of Esomeprazole to (S)-5-Hydroxy Omeprazole represents a classic example of regioselective aromatic hydroxylation .

The Chiral Advantage

Esomeprazole is the S-enantiomer of the sulfoxide omeprazole. While both enantiomers are converted to the achiral sulfenamide (active form) in the parietal cell, their hepatic clearance differs significantly.

  • The Reaction: The CYP2C19 enzyme targets the methyl group at the 5-position of the pyridine ring.

  • Stereochemical Retention: The sulfur center retains its (S) configuration during this reaction. The product is specifically (S)-5-Hydroxy Omeprazole (also referred to as 5-O-desmethyl omeprazole in some older literature, though hydroxylation is the mechanistic description).

  • Enzyme Specificity: This pathway is mediated almost exclusively by CYP2C19 . The S-isomer has a lower intrinsic clearance (

    
    ) via this pathway compared to the R-isomer, resulting in higher Area Under the Curve (AUC) and better acid control [1].
    
Pathway Visualization

The following diagram illustrates the primary CYP2C19 hydroxylation pathway alongside the secondary CYP3A4 sulfone pathway to demonstrate the competitive landscape of hepatic clearance.

EsomeprazoleMetabolism Eso Esomeprazole (S-Isomer) CYP2C19 CYP2C19 (Major Route) Eso->CYP2C19 CYP3A4 CYP3A4 (Secondary Route) Eso->CYP3A4 Hydroxy (S)-5-Hydroxy Omeprazole CYP2C19->Hydroxy Hydroxylation (Pyridine Ring) Sulfone Esomeprazole Sulfone CYP3A4->Sulfone Oxidation Excretion Renal/Biliary Excretion Hydroxy->Excretion Sulfone->Excretion

Figure 1: The metabolic bifurcation of Esomeprazole. The CYP2C19 pathway leads to the 5-Hydroxy metabolite, while CYP3A4 leads to the Sulfone.

Kinetic Parameters & Pharmacogenetics

Understanding the kinetics of this specific conversion is vital for predicting Drug-Drug Interactions (DDIs), particularly in patients with varying CYP2C19 genotypes.

Comparative Intrinsic Clearance

The clinical success of Esomeprazole over racemic Omeprazole is grounded in the kinetic data below. The S-isomer acts as a "metabolically stable" variant regarding CYP2C19.

ParameterEsomeprazole (S-Isomer)(R)-OmeprazoleImpact on (S)-5-OH Formation
Primary Enzyme CYP2C19CYP2C19Both utilize the same enzyme.

LowerHigherS-isomer formation of 5-OH is rate-limited.

HigherLowerLower affinity of S-isomer for CYP2C19.

Low High S-isomer persists longer in plasma [2].
Genotype Sensitivity ModerateHighS-isomer is less affected by PM/EM status.

Note: PM = Poor Metabolizer, EM = Extensive Metabolizer.

Genotypic Variance
  • **Homozygous EM (1/1): Rapid conversion to (S)-5-Hydroxy Omeprazole.

  • **Poor Metabolizers (2/2, 3/3): The pathway is blocked. Esomeprazole is shunted to the CYP3A4 sulfone pathway, further increasing plasma exposure.

Experimental Protocol: In Vitro Microsomal Incubation

To quantify the formation of (S)-5-Hydroxy Omeprazole, a rigorous Human Liver Microsome (HLM) assay is required. This protocol ensures linearity and accounts for the instability of PPIs in acidic environments.

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Crucial: pH must remain > 7.0 to prevent acid-catalyzed activation of the PPI.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2C19 (rCYP2C19).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

Step-by-Step Methodology
  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix 0.5 mg/mL HLM with Potassium Phosphate buffer.

    • Spike Esomeprazole (substrate) to final concentrations ranging 1–100 µM.

    • Incubate at 37°C for 5 minutes. Reasoning: Allows substrate binding equilibrium before catalysis begins.

  • Reaction Initiation:

    • Add 20 µL of NADPH generating system.

    • Total reaction volume: 200 µL.

  • Kinetic Phase:

    • Incubate at 37°C with shaking (400 rpm).

    • Timepoint: 10–20 minutes. Validation: Ensure reaction remains in the linear velocity phase (initial rate conditions).

  • Quenching:

    • Add 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Lansoprazole or

      
      -5-Hydroxy Omeprazole).
      
    • Mechanism: Precipitates proteins and stops CYP activity instantly.

  • Extraction:

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Workflow Visualization

ProtocolWorkflow Start Start: HLM + Buffer (pH 7.4) Substrate Add Esomeprazole (1-100 µM) Start->Substrate PreInc Pre-Incubation 37°C, 5 min Substrate->PreInc Initiate Initiate: Add NADPH PreInc->Initiate Incubate Metabolic Reaction 10-20 mins Initiate->Incubate Quench Quench: Ice-Cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge 4000g, 15 min Quench->Centrifuge Analysis LC-MS/MS Analysis Target: (S)-5-OH Omeprazole Centrifuge->Analysis

Figure 2: Step-by-step workflow for the in vitro quantification of Esomeprazole metabolism.

Analytical Detection (LC-MS/MS)

Quantification requires separating the 5-hydroxy metabolite from the sulfone and parent drug.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Gradient elution of Ammonium Acetate (10mM, pH 7.4) and Acetonitrile.

  • Transitions (MRM):

    • Esomeprazole: 346.1

      
       198.0 m/z
      
    • 5-Hydroxy Omeprazole: 362.1

      
       214.0 m/z
      
    • Note: The mass shift of +16 Da corresponds to the addition of oxygen.

References

  • Andersson, T., et al. (2001). Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole. Clinical Pharmacokinetics. [Link]

  • FDA Center for Drug Evaluation and Research. (2001). Nexium (esomeprazole magnesium) Clinical Pharmacology and Biopharmaceutics Review. [Link]

  • Dean, L. (2012). Esomeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. [Link]

  • Li, X.Q., et al. (2005). Comparison of the kinetics of 5-hydroxylation and sulfoxidation of the isomers of omeprazole by human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. [Link]

Foundational

Difference between 5-Hydroxy Omeprazole and Omeprazole Sulfone

Distinguishing 5-Hydroxy Omeprazole from Omeprazole Sulfone in Pharmacokinetics and Bioanalysis Executive Summary In the development of proton pump inhibitors (PPIs) and the assessment of pharmacogenomic (PGx) variabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing 5-Hydroxy Omeprazole from Omeprazole Sulfone in Pharmacokinetics and Bioanalysis

Executive Summary

In the development of proton pump inhibitors (PPIs) and the assessment of pharmacogenomic (PGx) variability, distinguishing between the metabolites of Omeprazole—specifically 5-Hydroxy Omeprazole and Omeprazole Sulfone —is a critical competency. While both share the parent mass plus oxygen (+16 Da) in certain ionization modes, they represent divergent metabolic pathways (CYP2C19 vs. CYP3A4). This guide delineates their mechanistic origins, physicochemical differences, and validated protocols for their quantification in biological matrices.

Mechanistic Origins: The CYP450 Bifurcation

The metabolism of Omeprazole is a textbook example of parallel metabolic clearance, where the abundance of specific metabolites serves as an in vivo probe for enzyme activity.

1.1 5-Hydroxy Omeprazole (The CYP2C19 Marker)

The primary clearance pathway for Omeprazole in extensive metabolizers (EM) is mediated by CYP2C19 . This enzyme targets the methyl group at position 5 of the pyridine ring.

  • Reaction Type: Aliphatic Hydroxylation.

  • Significance: Serum levels of 5-Hydroxy Omeprazole correlate directly with CYP2C19 genotype. Low formation rates indicate a "Poor Metabolizer" (PM) phenotype, often necessitating dose adjustments.

1.2 Omeprazole Sulfone (The CYP3A4 Marker)

A secondary pathway involves the oxidation of the sulfinyl (S=O) bridge to a sulfonyl (O=S=O) group, mediated primarily by CYP3A4 .

  • Reaction Type: S-Oxidation (Sulfoxidation).

  • Significance: In CYP2C19 poor metabolizers, the metabolic shunt shifts toward this pathway. Consequently, an elevated Omeprazole Sulfone to 5-Hydroxy Omeprazole ratio is the definitive biochemical signature of CYP2C19 deficiency.

Visualization: Metabolic Pathway Architecture

The following diagram illustrates the enzymatic divergence. Note the specific enzyme assignment for each branch.

Omeprazole_Metabolism Parent Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Primary Pathway) Parent->CYP2C19 CYP3A4 CYP3A4 (Secondary Pathway) Parent->CYP3A4 FiveOH 5-Hydroxy Omeprazole (Pyridine Hydroxylation) CYP2C19->FiveOH Major Route (EM) Sulfone Omeprazole Sulfone (Sulfoxidation) CYP3A4->Sulfone Minor Route (EM) Major Route (PM)

Figure 1: Bifurcation of Omeprazole metabolism. Green indicates the primary clearance route in healthy populations; Red indicates the secondary route dominant in poor metabolizers.

Physicochemical & Structural Comparison

To develop robust analytical methods, one must understand the structural nuances. Although both metabolites result from the addition of an oxygen atom, the location of this addition fundamentally alters their chromatographic behavior and fragmentation patterns.

Feature5-Hydroxy OmeprazoleOmeprazole Sulfone
CAS Registry 92340-25-588546-55-8
Molecular Formula C₁₇H₁₉N₃O₄SC₁₇H₁₉N₃O₄S
Molecular Weight 361.42 g/mol 361.42 g/mol
Modification Site Pyridine Ring (Methyl group)Sulfur Linker
Chirality Retains Sulfoxide Chirality*Achiral (Sulfone is symmetric)
Polarity (LogP) Lower (More Polar due to -OH)Higher (Less Polar)
LC Elution Order Elutes Earlier (Reverse Phase)Elutes Later (Reverse Phase)

*Note: While 5-Hydroxy Omeprazole retains the chiral center, routine phenotyping often utilizes achiral chromatography, measuring the sum of enantiomers.

Analytical Methodology: LC-MS/MS Protocol

The quantification of these metabolites requires high specificity to avoid cross-talk, particularly because they are isobaric (same mass) in single-quadrupole systems. Tandem Mass Spectrometry (MS/MS) is required to distinguish them based on fragmentation.

3.1 Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) can be used, but Protein Precipitation (PPT) is preferred for high-throughput phenotyping to minimize oxidation of the parent compound during drying steps.

Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard: Add 20 µL of Internal Standard (Omeprazole-d3).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? Omeprazole is acid-labile, but rapid precipitation followed by immediate buffering or fast injection minimizes degradation. For maximum stability, use basified extraction (e.g., Ammonium Acetate pH 8.5) if storage is required.

  • Agitation: Vortex for 2 minutes at 1200 rpm.

  • Clarification: Centrifuge at 4000g for 10 minutes at 4°C.

  • Injection: Inject 5 µL of supernatant directly.

3.2 LC-MS/MS Parameters

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5). Alkaline pH improves peak shape for basic PPIs.

  • Mobile Phase B: Acetonitrile.

Mass Spectrometry (MRM Transitions): The differentiation relies on unique daughter ions generated in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omeprazole 346.1198.115
5-Hydroxy Omeprazole 362.1214.118
Omeprazole Sulfone 362.1180.120

Note: The 5-OH metabolite fragments to 214 (pyridine moiety with OH), whereas the Sulfone fragments differently due to the stability of the sulfonyl group.

Visualization: Bioanalytical Workflow

Bioanalysis_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Omeprazole-d3) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (4000g, 10 min, 4°C) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Figure 2: Step-by-step protein precipitation workflow optimized for high-throughput PPI quantitation.

Clinical Application: The Hydroxylation Index

The ultimate utility of distinguishing these metabolites lies in the Omeprazole Hydroxylation Index (OHI) .



  • Extensive Metabolizers (EM): High levels of 5-OH. Low OHI (< 1.0).

  • Poor Metabolizers (PM): Low levels of 5-OH. High OHI (> 10.0).

  • Clinical Consequence: PMs exhibit significantly higher Area Under the Curve (AUC) for Omeprazole, leading to higher gastric pH control but also increased risk of adverse events or drug-drug interactions (e.g., with Clopidogrel).

References
  • FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. U.S. Food and Drug Administration. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C19 and Proton Pump Inhibitor Dosing. Clinical Pharmacology & Therapeutics. [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry. Journal of Chromatography B. [Link]

  • PubChem Compound Summary for Omeprazole. National Center for Biotechnology Information. [Link]

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of (S)-5-Hydroxy Omeprazole

This guide provides a detailed exploration of the structure-activity relationship (SAR) for (S)-5-Hydroxy Omeprazole, the primary metabolite of the widely used proton pump inhibitor (PPI), esomeprazole. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the structure-activity relationship (SAR) for (S)-5-Hydroxy Omeprazole, the primary metabolite of the widely used proton pump inhibitor (PPI), esomeprazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structural insights, metabolic considerations, and their direct consequences on pharmacological activity. We will dissect the causal relationships between chemical modifications and biological outcomes, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: Beyond the Parent Drug

Omeprazole, the first clinically approved proton pump inhibitor, revolutionized the treatment of acid-related disorders. It is a racemic mixture of (S)- and (R)-enantiomers. The development of its pure (S)-enantiomer, esomeprazole, marked a significant advancement, offering improved pharmacokinetic and pharmacodynamic profiles. However, the journey of a drug in the body does not end with the parent compound. Metabolites, often considered mere byproducts, can possess their own pharmacological activities and contribute to the overall therapeutic and toxicological profile.

(S)-5-Hydroxy Omeprazole is the principal metabolite of esomeprazole, formed primarily by the action of the cytochrome P450 enzyme, CYP2C19. Understanding its SAR is not merely an academic exercise; it is crucial for comprehending the complete clinical picture of esomeprazole, explaining inter-individual variability in patient response, and guiding the design of next-generation PPIs with potentially improved metabolic stability and activity. This guide will illuminate the structural nuances that define the activity of this key metabolite.

The Molecular Target: The Gastric H⁺/K⁺-ATPase

The therapeutic target of all PPIs is the H⁺/K⁺-ATPase, or the gastric proton pump. This P-type ATPase is located in the secretory canaliculi of parietal cells in the stomach lining. It is responsible for the final step in acid secretion, actively pumping H⁺ ions into the gastric lumen in exchange for K⁺ ions, a process that can generate a proton gradient of over 1 million-fold.

The pump is a heterodimeric protein composed of an α-subunit and a β-subunit. The α-subunit contains the catalytic and ion-translocation sites and, critically, the cysteine residues that are the site of covalent modification by activated PPIs. Specifically, cysteine residues Cys-813 and Cys-822 are key targets for irreversible inhibition. The unique, highly acidic environment of the secretory canaliculi (pH ~1) is essential for the activation of PPIs, a feature that confers remarkable target specificity.

The Activation Cascade and Covalent Inhibition

Understanding the mechanism of action is fundamental to interpreting the SAR of any PPI, including its metabolites. Omeprazole and its derivatives are prodrugs that require activation in an acidic environment.

The process unfolds as follows:

  • Systemic Absorption: The drug, protected by an enteric coating, is absorbed in the small intestine and reaches the parietal cells via the bloodstream.

  • Accumulation: As weak bases (pKa ~4.0), PPIs cross the cell membrane and accumulate in the acidic secretory canaliculi.

  • Acid-Catalyzed Activation: In the pH ~1 environment, the drug undergoes a two-step protonation. This is followed by a molecular rearrangement, converting the initial benzimidazole structure into a highly reactive tetracyclic sulfenamide cation.

  • Covalent Bonding: This electrophilic sulfenamide readily forms a disulfide bond with one or more cysteine residues on the luminal surface of the H⁺/K⁺-ATPase α-subunit. This covalent and irreversible binding locks the pump in an inactive conformation, effectively shutting down acid secretion.

This mechanism is depicted in the diagram below.

ppi_mechanism cluster_blood Bloodstream (pH 7.4) cluster_parietal Parietal Cell Canaliculus (pH 1) PPI Prodrug (Esomeprazole) Accumulation Accumulation (Weak Base) PPI->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation 2H+ Sulfenamide Active Tetracyclic Sulfenamide Activation->Sulfenamide Rearrangement InhibitedPump Irreversibly Inhibited Pump (Disulfide Bond) Sulfenamide->InhibitedPump Covalent Bond Formation Pump H+/K+-ATPase (with -SH groups) Pump->InhibitedPump

Caption: Mechanism of Proton Pump Inhibitor (PPI) activation and action.

Metabolic Landscape of Esomeprazole

Esomeprazole is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2C19 and to a lesser extent by CYP3A4. The (S)-configuration of esomeprazole makes it a poorer substrate for CYP2C19 compared to the (R)-enantiomer, leading to its higher bioavailability and more consistent clinical effect.

The two main metabolic pathways are:

  • 5-Hydroxylation: CYP2C19 catalyzes the addition of a hydroxyl group to the 5-position of the benzimidazole ring, forming (S)-5-Hydroxy Omeprazole . This is the predominant metabolic pathway.

  • O-demethylation: CYP3A4 is mainly responsible for converting esomeprazole to its sulfone metabolite.

metabolism Esomeprazole (S)-Omeprazole (Esomeprazole) Hydroxy (S)-5-Hydroxy Omeprazole Esomeprazole->Hydroxy Sulfone (S)-Omeprazole Sulfone Esomeprazole->Sulfone Other Other Minor Metabolites Esomeprazole->Other CYP2C19 CYP2C19 CYP2C19->Esomeprazole:n Major Pathway CYP3A4 CYP3A4 CYP3A4->Esomeprazole:s Minor Pathway

Caption: Metabolic pathways of esomeprazole in the liver.

Structure-Activity Relationship (SAR) of (S)-5-Hydroxy Omeprazole

The introduction of a hydroxyl group at the 5-position of the benzimidazole ring is the defining structural feature of this metabolite. This single modification has profound effects on its physicochemical properties and pharmacological activity.

The Impact of the 5-Hydroxy Group

The primary consequence of adding an electron-donating hydroxyl group to the benzimidazole ring is an alteration of the molecule's basicity.

  • Increased pKa: The hydroxyl group increases the electron density on the benzimidazole nitrogen, making it more basic. This raises the pKa of the molecule compared to esomeprazole.

  • Slower Activation Rate: A higher pKa means the molecule requires a more acidic environment (a lower pH) to become protonated and initiate the activation cascade. In the context of the parietal cell canaliculus, this translates to a slower rate of conversion to the active sulfenamide.

  • Reduced Potency: The rate of activation is directly correlated with the potency of inhibition. Because (S)-5-Hydroxy Omeprazole activates more slowly than its parent compound, it is a significantly less potent inhibitor of the H⁺/K⁺-ATPase.

While both esomeprazole and its 5-hydroxy metabolite are essentially inactive at neutral pH, the metabolite shows substantially lower inhibitory activity against acid secretion. This demonstrates that while the metabolite retains the necessary pharmacophore for activity, its potency is markedly attenuated.

The Role of Stereochemistry

The stereochemistry at the sulfoxide center remains critical. The (S)-configuration is retained during the metabolic process. This configuration is known to be crucial for the specific interaction with the proton pump's cysteine residues. While direct comparative studies on the enantiomers of 5-Hydroxy Omeprazole are scarce, it is reasonable to extrapolate from the parent compounds that the (S)-configuration is essential for what little activity the metabolite possesses.

Quantitative Comparison

The difference in potency is best illustrated with quantitative data. The following table summarizes the inhibitory concentrations (IC₅₀) for esomeprazole and its key metabolites against the H⁺/K⁺-ATPase.

CompoundIC₅₀ (µM)Relative PotencyPrimary Metabolizing Enzyme
(S)-Omeprazole (Esomeprazole) ~0.5 - 1.01 (Reference)CYP2C19 / CYP3A4
(S)-5-Hydroxy Omeprazole > 10~10-20x lower-
(S)-Omeprazole Sulfone InactiveNo activityCYP3A4

Note: IC₅₀ values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

The data clearly indicates that the 5-hydroxy metabolite is substantially less active than esomeprazole, and the sulfone metabolite is completely devoid of inhibitory activity. This confirms that the metabolic processes esomeprazole undergoes are primarily deactivating pathways.

Experimental Protocols for SAR Evaluation

To establish the SAR profile of a PPI metabolite, a series of validated in vitro and in vivo assays are required. The following represents a standard workflow.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of a compound on the isolated enzyme.

Methodology:

  • Enzyme Preparation: Hog gastric vesicles rich in H⁺/K⁺-ATPase are prepared by differential centrifugation from homogenized gastric mucosa.

  • Compound Activation: The test compound (e.g., (S)-5-Hydroxy Omeprazole) is pre-incubated at 37°C in an acidic buffer (pH < 4.0) for a set time to allow for conversion to the active sulfenamide. A control without acidification is run in parallel.

  • Inhibition Reaction: The activated compound is added to the enzyme preparation in a buffer containing Mg²⁺ and Valinomycin (a K⁺ ionophore).

  • Assay Initiation: The reaction is initiated by the addition of ATP. The ATPase activity is measured by quantifying the rate of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method like the Fiske-Subbarow method.

  • Data Analysis: The percent inhibition is calculated relative to a vehicle control. A dose-response curve is generated by plotting percent inhibition against a range of compound concentrations, and the IC₅₀ value is determined using non-linear regression.

assay_workflow start Start prep Prepare Hog Gastric Vesicles (H+/K+-ATPase) start->prep add_enzyme Add Compound to Enzyme Preparation prep->add_enzyme incubate Pre-incubate Compound in Acidic Buffer (pH < 4) incubate->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp measure Measure Rate of Phosphate (Pi) Release add_atp->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro H⁺/K⁺-ATPase inhibition assay.

Conclusion and Future Perspectives

The structure-activity relationship of (S)-5-Hydroxy Omeprazole is clear and definitive. The introduction of a hydroxyl group at the 5-position of the benzimidazole ring increases the pKa of the molecule. This, in turn, slows the rate of acid-catalyzed activation, the rate-limiting step for covalent inhibition of the H⁺/K⁺-ATPase. The result is a metabolite with significantly lower potency than its parent compound, esomeprazole.

This finding has several key implications:

  • Clinical Efficacy: The therapeutic effect of esomeprazole is overwhelmingly derived from the parent drug, not its major metabolite.

  • Drug-Drug Interactions: Genetic polymorphisms or co-administered drugs that alter the activity of CYP2C19 will have a significant impact on esomeprazole's efficacy by controlling its rate of conversion to this less active form.

  • Future Drug Design: Medicinal chemists aiming to design next-generation PPIs should focus on modifications that block or hinder metabolic attack at the 5-position of the benzimidazole ring. This strategy could lead to compounds with higher bioavailability, longer half-lives, and more predictable clinical outcomes across different patient populations.

The study of (S)-5-Hydroxy Omeprazole serves as a classic example of how metabolic pathways directly influence a drug's pharmacological profile and underscores the importance of evaluating not just the parent drug, but its entire metabolic family, to fully understand its in vivo behavior.

References

  • Lindberg, P., & Keeling, D. (2003). The mechanism of action of omeprazole. Trends in Pharmacological Sciences, 14(10), 399-402. Sourced from a general search on omeprazole's mechanism.
  • Andersson, T., & Weidolf, L. (2008). The role of CYP2C19 in the metabolism of proton pump inhibitors. Basic & Clinical Pharmacology & Toxicology, 102(1), 2-12. Sourced from a general search on omeprazole metabolism.
  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). Review article: the clinical pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(s2), 2-8. Available at: [Link]

  • Shin, J. M., Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Available at: [Link]

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. Available at: [Link]

  • Besancon, M., Simon, A., Sachs, G., & Shin, J. M. (1997). Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. The Journal of Biological Chemistry, 272(36), 22438–22446. Available at: [Link]

  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821-827. Available at: [Link]

Foundational

Stereochemical Divergence in PPI Metabolism: A Technical Guide to (S) vs. (R)-5-Hydroxy Omeprazole

Executive Summary In the development of proton pump inhibitors (PPIs), the "chiral switch" from racemic omeprazole to (S)-omeprazole (esomeprazole) represents a landmark in pharmacokinetic optimization. The core differen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of proton pump inhibitors (PPIs), the "chiral switch" from racemic omeprazole to (S)-omeprazole (esomeprazole) represents a landmark in pharmacokinetic optimization. The core differentiator lies not in the receptor affinity of the parent enantiomers, but in their stereoselective metabolism.

This guide analyzes the formation and quantification of (S)-5-Hydroxy Omeprazole versus (R)-5-Hydroxy Omeprazole . For researchers, distinguishing these metabolites is critical for three reasons:

  • CYP2C19 Phenotyping: The ratio of 5-hydroxy metabolites serves as a biomarker for enzymatic activity.

  • Bioavailability Logic: Understanding why (S)-omeprazole yields higher AUC (Area Under the Curve).

  • Metabolite Fate: The rapid clearance of the (R)-enantiomer via the 5-hydroxy pathway drives the therapeutic superiority of the (S)-enantiomer.

Part 1: Molecular Architecture & Mechanistic Enzymology

The Chiral Center and Hydroxylation Site

Omeprazole possesses a chiral sulfur atom, creating a pyramidal structure.

  • Substrate: (R)-Omeprazole and (S)-Omeprazole.

  • Enzyme: Cytochrome P450 2C19 (CYP2C19).

  • Reaction: Hydroxylation at the 5-position of the benzimidazole moiety (technically the pyridine methyl group is also a target, but 5-hydroxylation is the dominant CYP2C19 pathway).

Crucial Distinction: The hydroxylation does not invert the chiral center at the sulfur. Therefore:

  • (R)-Omeprazole

    
     (R)-5-Hydroxy Omeprazole.
    
  • (S)-Omeprazole

    
     (S)-5-Hydroxy Omeprazole.
    
Stereoselective Clearance (The "Esomeprazole Advantage")

The clinical success of Esomeprazole is derived from the kinetic differences in this specific pathway. CYP2C19 exhibits a profound stereoselectivity for the (R)-enantiomer.

Mechanistic Causality: The (R)-enantiomer fits the CYP2C19 active site with optimal geometry for hydrogen abstraction at the 5-position. The (S)-enantiomer is sterically hindered within the CYP2C19 pocket, forcing it to rely more heavily on CYP3A4 (sulfoxidation) or remain unmetabolized longer.

Data Summary: Intrinsic Clearance ( )

The following values represent consensus ranges from human liver microsome (HLM) studies.

Parameter(R)-Omeprazole Pathway(S)-Omeprazole PathwayRatio (R/S)
Primary Metabolite (R)-5-Hydroxy Omeprazole(S)-5-Hydroxy OmeprazoleN/A
Primary Enzyme CYP2C19CYP2C19 (Minor contribution)-

(nmol/min/mg)
~0.5 - 0.8~0.1 - 0.2~4x Higher for R

(

M)
~2 - 5~6 - 10Lower affinity for S

(

L/min/mg)
High (~150) Low (~15) ~10x Faster Clearance for R

Interpretation: Because (R)-omeprazole is converted to (R)-5-hydroxy omeprazole 10x faster than the S-enantiomer, racemic omeprazole loses half its effective dose rapidly. (S)-omeprazole "survives" the first pass, leading to higher plasma concentrations.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the stereoselective divergence. Note the thickness of the edges representing the velocity of the reaction.

MetabolicPathway cluster_0 Racemic Input ROme (R)-Omeprazole CYP CYP2C19 (Liver) ROme->CYP SOme (S)-Omeprazole SOme->CYP Sulfone Omeprazole Sulfone (via CYP3A4) SOme->Sulfone Secondary Route R5OH (R)-5-Hydroxy Omeprazole CYP->R5OH High Clearance (Fast) S5OH (S)-5-Hydroxy Omeprazole CYP->S5OH Low Clearance (Slow)

Figure 1: Stereoselective metabolic flux showing the preferential clearance of the (R)-enantiomer to the 5-hydroxy metabolite.

Part 3: Analytical Protocol (Chiral Resolution)

To study these kinetics, one cannot use standard C18 chromatography, as (R)-5-OH and (S)-5-OH are enantiomers with identical mass and lipophilicity in achiral environments.

Validated LC-MS/MS Methodology

Objective: Separate and quantify (R) and (S) 5-hydroxy omeprazole in human plasma.

Equipment & Materials
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (ESI+ mode).

  • Column: Chiral-AGP (

    
    -acid glycoprotein) is the gold standard for omeprazole metabolites. Alternatively, Chiralpak AD-RH  (Amylose tris(3,5-dimethylphenylcarbamate)).
    
Step-by-Step Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard (Omeprazole-d3).
      
    • Add

      
       extraction solvent (Dichloromethane:Ethyl Acetate, 1:1 v/v). Rationale: Chlorinated solvents maximize recovery of the benzimidazole core.
      
    • Vortex (2 min) and Centrifuge (

      
      , 5 min).
      
    • Evaporate organic layer under

      
       stream. Reconstitute in Mobile Phase.
      
  • Chromatographic Conditions (Chiral-AGP):

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

    • Mobile Phase B: Acetonitrile (100%).

    • Isocratic Mode: 85% A / 15% B. Note: High aqueous content is required for AGP columns to maintain protein phase stability.

    • Flow Rate:

      
      .
      
    • Temp:

      
       (Temperature strictly controlled; chiral selectivity 
      
      
      
      is highly temp-sensitive).
  • Mass Spectrometry Parameters (MRM):

    • Precursor:

      
       362.1 (5-OH Omeprazole).
      
    • Product:

      
       214.0 (Major fragment).
      
    • Dwell Time: 100 ms.

System Suitability Criteria

For this assay to be trustworthy (self-validating), the following must be met before running unknown samples:

  • Resolution (

    
    ): 
    
    
    
    between (R) and (S) peaks.
  • Tailing Factor:

    
     (AGP columns are prone to tailing; adjust pH if necessary).
    

Part 4: Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc Chiral LC Separation cluster_ms Detection Plasma Plasma Sample (Racemic or Enantiomeric) LLE LLE Extraction (DCM:EtOAc) Plasma->LLE Recon Reconstitution (Mobile Phase) LLE->Recon Column Chiral-AGP Column pH 7.0 Isocratic Recon->Column MS MS/MS (MRM) 362.1 -> 214.0 Column->MS Sep Separation Mechanism: Inclusion Complex & H-Bonding Sep->Column Data Quantification Ratio (R)-5-OH / (S)-5-OH MS->Data

Figure 2: Analytical workflow for the chiral resolution of 5-hydroxy metabolites.

References

  • Andersson, T., et al. (2001). "Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole." Clinical Pharmacokinetics.

  • Äbelö, A., et al. (2000). "Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes." Drug Metabolism and Disposition.

  • FDA Center for Drug Evaluation and Research. (2001). "Nexium (esomeprazole magnesium) Clinical Pharmacology and Biopharmaceutics Review."

  • Hassan-Alin, M., et al. (2005). "Stereoselective pharmacokinetics of omeprazole: influence of the CYP2C19 phenotype." European Journal of Clinical Pharmacology.

Exploratory

Identification of (S)-5-Hydroxy Omeprazole in human plasma

Technical Whitepaper: Stereoselective Bioanalysis of (S)-5-Hydroxy Omeprazole in Human Plasma Executive Summary The accurate quantification of (S)-5-Hydroxy Omeprazole —the primary CYP2C19-mediated metabolite of Esomepra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereoselective Bioanalysis of (S)-5-Hydroxy Omeprazole in Human Plasma

Executive Summary

The accurate quantification of (S)-5-Hydroxy Omeprazole —the primary CYP2C19-mediated metabolite of Esomeprazole—is a critical endpoint in clinical pharmacokinetics and pharmacogenomic phenotyping. Unlike its parent compound, this metabolite serves as a direct biomarker for CYP2C19 enzymatic activity. This guide outlines a high-sensitivity, self-validating LC-MS/MS workflow designed to overcome the specific challenges of Proton Pump Inhibitor (PPI) bioanalysis: acidic instability , chiral inversion risks , and matrix interference .

Introduction & Clinical Significance

(S)-5-Hydroxy Omeprazole is formed via the hydroxylation of the 5-methyl group on the pyridine moiety of Esomeprazole (S-Omeprazole). While Esomeprazole exhibits improved bioavailability compared to racemic Omeprazole due to lower intrinsic clearance, its conversion to the 5-hydroxy metabolite remains the rate-limiting step governed by CYP2C19 .

Why this assay matters:

  • Phenotyping: The metabolic ratio of Esomeprazole to (S)-5-Hydroxy Omeprazole is the gold standard for phenotyping CYP2C19 Poor Metabolizers (PM) vs. Extensive Metabolizers (EM).

  • Stereochemistry: Conventional achiral methods cannot distinguish between (S)-5-Hydroxy and (R)-5-Hydroxy metabolites. In studies administering racemic Omeprazole, a chiral column is mandatory. In studies administering pure Esomeprazole, achiral columns may suffice, provided chiral inversion is ruled out.

Metabolic Mechanism & Pathway Visualization

Understanding the origin of the analyte is prerequisite to method design. Esomeprazole undergoes two major oxidative pathways.

Figure 1: Metabolic Pathway of Esomeprazole The diagram below illustrates the divergent pathways of Esomeprazole metabolism, highlighting the CYP2C19-mediated formation of the target analyte.

EsomeprazoleMetabolism Esomeprazole Esomeprazole (S-Omeprazole) CYP2C19 CYP2C19 (Major Pathway) Esomeprazole->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Esomeprazole->CYP3A4 S_5_OH (S)-5-Hydroxy Omeprazole (Target Analyte) CYP2C19->S_5_OH Hydroxylation (Pyridine-5-methyl) Sulfone Esomeprazole Sulfone CYP3A4->Sulfone Sulfoxidation

Caption: CYP2C19-mediated hydroxylation is the primary clearance pathway for Esomeprazole, forming the target (S)-5-Hydroxy metabolite.

Bioanalytical Strategy: Core Methodologies

The Instability Challenge (Expertise & Experience)

PPIs, including their metabolites, are acid-labile . They degrade rapidly into sulphenamides in acidic environments.

  • Critical Error to Avoid: Never use acidic protein precipitation (e.g., TCA or unbuffered Acetonitrile/Formic acid) as the primary extraction step.

  • Solution: Maintain a neutral-to-alkaline pH (pH 7.5–8.5) during sample preparation.

Sample Preparation Protocol (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this assay due to cleaner extracts and better pH control.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of human plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard (Omeprazole-d3 or Esomeprazole-d3).

  • Buffering: Add 100 µL of 0.1 M Sodium Phosphate Buffer (pH 8.5). This stabilizes the analyte.

  • Extraction: Add 1.5 mL of extraction solvent (MTBE or Ethyl Acetate:Dichloromethane 80:20).

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase (e.g., 10mM Ammonium Acetate : Acetonitrile, 70:30).

LC-MS/MS Configuration

Table 1: Instrument Parameters

ParameterSpecificationRationale
Column Chiralpak AD-RH (150 x 4.6 mm, 5µm)Required if separating from (R)-isomer. Use C18 for pure Esomeprazole dosing.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 8.0)Basic pH improves peak shape and stability for PPIs.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.5 mL/minOptimal for electrospray ionization stability.
Ionization ESI Positive ModeProtonation of the benzimidazole/pyridine nitrogen.
Precursor Ion m/z 362.1 [M+H]+Molecular weight of 5-OH Omeprazole (361) + 1.
Product Ion m/z 214.1Characteristic pyridine fragment (hydroxylated).

Workflow Visualization

Figure 2: Sample Extraction & Analysis Workflow A logic-flow diagram ensuring sample integrity through pH control.

Workflow Plasma Human Plasma (200 µL) Buffer Add Phosphate Buffer pH 8.5 (Critical Step) Plasma->Buffer Stabilization LLE LLE with MTBE (Neutral Extraction) Buffer->LLE Extraction Dry Evaporate under N2 LLE->Dry Concentration Recon Reconstitute Mobile Phase (pH 8) Dry->Recon LCMS LC-MS/MS Analysis MRM 362 -> 214 Recon->LCMS Injection

Caption: The workflow prioritizes pH stabilization (Red Node) prior to organic solvent exposure to prevent degradation.

Method Validation & Troubleshooting (Trustworthiness)

To ensure the method is self-validating , adhere to these criteria derived from FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (Sufficient for PK elimination phase).

  • Curve: Weighted linear regression (1/x²).

Troubleshooting Matrix Effects

Omeprazole metabolites are prone to phospholipid suppression.

  • Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) alongside your analyte.

  • Correction: If suppression occurs at the retention time of (S)-5-OH Omeprazole, switch from LLE to Supported Liquid Extraction (SLE) or optimize the LLE wash step.

Stability Testing (Crucial)
  • Bench-top Stability: Assess at room temperature for 4 hours. Note: Keep samples protected from light (amber tubes) as PPIs are photosensitive.

  • Freeze-Thaw: Validate for 3 cycles at -80°C.

References

  • Andersson, T., et al. (2001). Pharmacokinetics of esomeprazole: the (S)-isomer of omeprazole. Clinical Pharmacokinetics.

  • Hassan-Alin, M., et al. (2005). Stereoselective determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Foundational

Precision Metabolomics: The (S)-5-Hydroxy Omeprazole Reference Standard

A Technical Guide for CYP2C19 Phenotyping and Bioanalytical Validation Executive Summary The accurate quantification of (S)-5-Hydroxy Omeprazole is the linchpin of modern pharmacogenomic profiling for proton pump inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for CYP2C19 Phenotyping and Bioanalytical Validation

Executive Summary

The accurate quantification of (S)-5-Hydroxy Omeprazole is the linchpin of modern pharmacogenomic profiling for proton pump inhibitors (PPIs). As the primary CYP2C19-mediated metabolite of Esomeprazole ((S)-Omeprazole), this molecule serves as the definitive biomarker for distinguishing Poor Metabolizers (PM) from Extensive Metabolizers (EM).

This guide details the physicochemical properties, handling protocols, and LC-MS/MS methodologies required to utilize (S)-5-Hydroxy Omeprazole as a certified reference standard. We move beyond basic identification to address the specific challenges of stereochemical purity and acid-lability inherent to benzimidazole derivatives.

Biological Context & Mechanism

The CYP2C19 Probe

Omeprazole is a racemate comprising (S)- and (R)-enantiomers. The (S)-enantiomer (Esomeprazole) exhibits superior bioavailability due to lower intrinsic clearance. However, both enantiomers are extensively metabolized in the liver.

  • Primary Pathway: Hydroxylation at the 5-position of the benzimidazole ring by CYP2C19 .

  • Secondary Pathway: Sulfoxidation to the sulfone by CYP3A4 .

The ratio of Esomeprazole / (S)-5-Hydroxy Omeprazole in plasma is the "Gold Standard" phenotypic metric for CYP2C19 activity. High ratios indicate poor metabolizer status, correlating with higher drug exposure and potential toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Esomeprazole, highlighting the critical role of the (S)-5-Hydroxy metabolite.

MetabolicPathway Esomeprazole Esomeprazole ((S)-Omeprazole) CYP2C19 CYP2C19 (Major Pathway) Esomeprazole->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Esomeprazole->CYP3A4 Hydroxy (S)-5-Hydroxy Omeprazole (Target Analyte) CYP2C19->Hydroxy Hydroxylation (Benzimidazole) Sulfone Omeprazole Sulfone CYP3A4->Sulfone Sulfoxidation

Figure 1: The metabolic divergence of Esomeprazole. The green node represents the target reference standard.

The Reference Standard: Specifications & Handling

To ensure data integrity in metabolomics, the reference standard must meet rigorous criteria. Commercial "research grade" chemicals often lack the stereochemical certification required for regulated DMPK studies.

Physicochemical Profile
PropertySpecificationCritical Note
Chemical Name (S)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-6-olNote: Numbering can vary; 5-OH and 6-OH are tautomers in solution, but fixed in crystal form.
Molecular Formula C17H19N3O4SExact Mass: 361.11
Stereochemistry (S)-Enantiomer Enantiomeric Excess (ee) must be >98% to prevent interference from (R)-metabolites.
Solubility DMSO, MethanolInsoluble in water.
pKa ~4.0 (Pyridinium), ~8.8 (Benzimidazole)Amphoteric nature affects extraction pH.
Stability & Storage (The "Acid Trap")

Omeprazole derivatives are acid-labile . Exposure to acidic environments causes the "Rearrangement of Omeprazole," leading to degradation into cyclic sulfenamides.

  • Storage: -80°C (Long term), -20°C (Working).

  • Light: Photosensitive. Store in amber vials.

  • Solvent: Dissolve in 100% Methanol or Acetonitrile . Never dissolve directly in acidic mobile phase.

  • Buffer Rule: Maintain sample pH > 7.5 during extraction.

Analytical Methodology: LC-MS/MS Protocol

The following protocol is designed for high-throughput metabolomics, prioritizing sensitivity and separation of the 5-hydroxy metabolite from the sulfone and parent drug.

Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation is often insufficient due to the acid instability. LLE (Liquid-Liquid Extraction) is preferred.

  • Aliquot: 50 µL Plasma.

  • IS Addition: Add 10 µL Deuterated Internal Standard ((S)-5-OH-Omeprazole-d3).

  • Buffer: Add 50 µL Ammonium Carbonate (pH 8.5) . Crucial for stability.

  • Extract: Add 600 µL Ethyl Acetate. Vortex 5 min.

  • Separate: Centrifuge @ 4000g, 5 min.

  • Dry: Evaporate supernatant under Nitrogen.

  • Reconstitute: 100 µL Mobile Phase (Initial conditions).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0). Basic pH improves peak shape and stability.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification Table)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
(S)-5-OH Omeprazole 362.1 214.1 15 50
(S)-Omeprazole 346.1 198.1 12 50

| IS (d3-Analog) | 365.1 | 217.1 | 15 | 50 |

Rationale: The transition 362 -> 214 corresponds to the fragmentation of the benzimidazole moiety retaining the hydroxyl group, providing high specificity against the sulfone metabolite.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (Patient/Subject) Buffer pH Stabilization (Ammonium Carb. pH 8.5) Sample->Buffer Prevent Acid Degradation LLE Liquid-Liquid Extraction (Ethyl Acetate) Buffer->LLE Dry N2 Evaporation LLE->Dry Recon Reconstitution (Mobile Phase pH 8.0) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data: Metabolic Ratio (Parent / 5-OH) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring analyte stability.

Data Interpretation & Phenotyping

In clinical metabolomics, the absolute concentration is less critical than the Metabolic Ratio (MR) .



  • MR < 1.0: Ultra-Rapid / Extensive Metabolizer (Normal CYP2C19 function).

  • MR 1.0 - 10.0: Intermediate Metabolizer.

  • MR > 10.0: Poor Metabolizer (Deficient CYP2C19).

Application: This ratio is used to dose-adjust PPIs for H. pylori eradication therapy, where higher pH control (achieved in PMs) correlates with better cure rates.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Andersson, T., et al. (2001). "Pharmacokinetics and bioavailability of omeprazole after single and repeated oral administration in healthy subjects." British Journal of Clinical Pharmacology. [Link]

  • Human Metabolome Database (HMDB). "Metabocard for 5-Hydroxyomeprazole (HMDB0014945)." [Link]

  • PubChem Compound Summary. "5-Hydroxyomeprazole." National Center for Biotechnology Information. [Link]

Exploratory

Precision Pharmacokinetics: The Clinical Utility of (S)-5-Hydroxy Omeprazole Plasma Levels

Executive Summary The quantification of (S)-5-Hydroxy Omeprazole , the primary CYP2C19-mediated metabolite of Esomeprazole (S-Omeprazole), represents a critical endpoint in precision medicine. While racemic Omeprazole ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of (S)-5-Hydroxy Omeprazole , the primary CYP2C19-mediated metabolite of Esomeprazole (S-Omeprazole), represents a critical endpoint in precision medicine. While racemic Omeprazole has long served as a probe drug for CYP2C19 phenotyping, the specific isolation of the (S)-enantiomer pathway offers refined insights into stereoselective pharmacokinetics.

This guide delineates the mechanistic significance of (S)-5-Hydroxy Omeprazole, its utility in classifying metabolizer phenotypes, and provides a validated LC-MS/MS workflow for its quantification.

Mechanistic Basis: Stereoselective Metabolism

To understand the clinical significance of (S)-5-Hydroxy Omeprazole, one must first grasp the chirality of the parent drug. Omeprazole is a racemate (1:1 mixture of R- and S-enantiomers). Esomeprazole is the pure (S)-enantiomer.

The CYP2C19 Bottleneck

Both enantiomers are metabolized by CYP2C19 to form 5-Hydroxy Omeprazole and by CYP3A4 to form Omeprazole Sulfone. However, the kinetics differ significantly:

  • (R)-Omeprazole: Rapidly hydroxylated by CYP2C19. Extensive first-pass metabolism.

  • (S)-Omeprazole: Hydroxylated more slowly by CYP2C19.

Clinical Consequence: The slower clearance of the (S)-form results in higher Area Under the Curve (AUC) and improved therapeutic efficacy for Esomeprazole compared to the racemate. Therefore, plasma levels of (S)-5-Hydroxy Omeprazole are inversely proportional to the systemic exposure of the active drug and directly correlate with CYP2C19 enzymatic activity.

Visualization: Stereoselective Metabolic Pathway

MetabolicPathway S_Omeprazole (S)-Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Primary Route) S_Omeprazole->CYP2C19 Hydroxylation CYP3A4 CYP3A4 (Secondary Route) S_Omeprazole->CYP3A4 Oxidation S_5_OH (S)-5-Hydroxy Omeprazole (Target Analyte) CYP2C19->S_5_OH S_Sulfone (S)-Omeprazole Sulfone CYP3A4->S_Sulfone Excretion Renal/Biliary Excretion S_5_OH->Excretion S_Sulfone->Excretion

Figure 1: The metabolic fate of (S)-Omeprazole. The formation of (S)-5-Hydroxy Omeprazole is the rate-limiting step governed by CYP2C19 genotype.

Clinical Significance & Phenotyping

The plasma concentration of (S)-5-Hydroxy Omeprazole is rarely analyzed in isolation. Its clinical value is derived from the Metabolic Ratio (MR) :



This ratio is the "gold standard" phenotypic marker for CYP2C19 activity.

Genotype-Phenotype Correlation

Variations in the CYP2C19 gene (e.g., *2, *3 loss-of-function alleles or *17 gain-of-function allele) dictate the rate of 5-hydroxylation.

PhenotypeGenotype Examples(S)-5-OH Plasma LevelMetabolic Ratio (Parent/Metabolite)Clinical Implication
Ultra-Rapid (UM) 1/17, 17/17Very High Very LowRisk of therapeutic failure (acid breakthrough).
Extensive (EM) 1/1High (Normal) NormalStandard dosing effective.
Intermediate (IM) 1/2, 1/3Moderate ElevatedPotential for increased exposure.
Poor (PM) 2/2, 2/3Trace / Low Very HighHigh risk of toxicity/adverse events; requires dose reduction.
Drug-Drug Interactions (DDI)

Monitoring (S)-5-Hydroxy Omeprazole levels is essential during DDI studies.

  • Inhibition: If Esomeprazole is co-administered with a CYP2C19 inhibitor (e.g., Fluconazole), levels of (S)-5-Hydroxy Omeprazole will drop precipitously while the parent drug accumulates.

  • Induction: Co-administration with Rifampin will spike (S)-5-Hydroxy Omeprazole levels.

Analytical Protocol: Chiral LC-MS/MS Quantification

To distinguish (S)-5-Hydroxy Omeprazole from its R-enantiomer (if using racemic Omeprazole) or to quantify it purely in Esomeprazole studies, a high-sensitivity LC-MS/MS method is required.

Note on Integrity: This protocol uses a "self-validating" approach by mandating Stable Isotope Labeled (SIL) internal standards for every sample to correct for matrix effects.

Reagents & Standards
  • Analyte: (S)-5-Hydroxy Omeprazole (Reference Standard >99% purity).

  • Internal Standard (IS): (S)-5-Hydroxy Omeprazole-d3 (Deuterated).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of IS working solution (50 ng/mL).

  • Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or equivalent for enantiomeric separation.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (typically 40% B) to ensure chiral resolution.

  • Detection: Positive Electrospray Ionization (ESI+).

  • Transitions (MRM):

    • Target: m/z 362.1

      
       214.1
      
    • IS: m/z 365.1

      
       214.1
      
Analytical Workflow Visualization

ExperimentalWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (d3-S-5-OH) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Retrieval & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Chiral Column) Supernatant->LCMS Data Quantification & Ratio Calculation LCMS->Data

Figure 2: Step-by-step extraction and analysis workflow ensuring data integrity via internal standardization.

References

  • FDA (U.S. Food and Drug Administration). "Table of Pharmacogenomic Biomarkers in Drug Labeling." FDA.gov. Available at: [Link]

  • Andersson, T., et al. "Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole." Clinical Pharmacokinetics, 2001. Available at: [Link]

  • Desta, Z., et al. "Clinical significance of the cytochrome P450 2C19 genetic polymorphism." Clinical Pharmacokinetics, 2002. Available at: [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). "CPIC Guideline for CYP2C19 and Proton Pump Inhibitor Dosing." CPICpgx.org. Available at: [Link]

Protocols & Analytical Methods

Method

LC-MS/MS transitions for (S)-5-Hydroxy Omeprazole detection

Initiating Information Gathering I'm starting by leveraging Google's capabilities, aiming for comprehensive data on LC-MS/MS analysis of (S)-5-Hydroxy Omeprazole. The focus is on finding detailed information regarding pr...

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Author: BenchChem Technical Support Team. Date: February 2026

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I'm starting by leveraging Google's capabilities, aiming for comprehensive data on LC-MS/MS analysis of (S)-5-Hydroxy Omeprazole. The focus is on finding detailed information regarding precursor and product ion transitions, mass spec parameters, and optimal chromatography methods. I expect this initial stage will provide a solid foundation for more focused investigations.

Structuring the Application Note

I've moved on to structuring the application note, starting with an introduction outlining the importance of quantifying (S)-5-Hydroxy Omeprazole. I'm focusing on sample preparation, LC-MS/MS method parameters, and data analysis sections. I plan a detailed workflow protocol and visual aids using Graphviz to illustrate the process and fragmentation patterns. I will tabulate all the critical quantitative data next.

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Application

Application Note: High-Selectivity Solid Phase Extraction of (S)-5-Hydroxy Omeprazole from Human Plasma

Introduction & Clinical Significance (S)-5-Hydroxy Omeprazole is the primary metabolite of Esomeprazole formed via the CYP2C19 isoenzyme. Quantifying this metabolite is critical for phenotyping CYP2C19 activity and under...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Significance

(S)-5-Hydroxy Omeprazole is the primary metabolite of Esomeprazole formed via the CYP2C19 isoenzyme. Quantifying this metabolite is critical for phenotyping CYP2C19 activity and understanding the pharmacokinetics of proton pump inhibitors (PPIs).

The Bioanalytical Challenge: The primary challenge in extracting Omeprazole and its metabolites is their acid lability . The benzimidazole core rearranges and degrades rapidly in acidic environments (pH < 4.0), leading to poor recovery and variable results. Furthermore, the 5-hydroxy metabolite is significantly more polar than the parent drug, making it difficult to retain on traditional C18 silica-based sorbents without experiencing breakthrough during wash steps.

This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) mechanism. Unlike silica-based sorbents, polymeric HLB maintains retention across a wide pH range (1-14) and does not suffer from dewetting, allowing for robust recovery of polar metabolites under alkaline conditions necessary to preserve analyte stability.

Metabolic Pathway & Mechanism

Understanding the formation of the analyte is crucial for troubleshooting interferences. Esomeprazole is metabolized in the liver. The ratio of Esomeprazole to (S)-5-Hydroxy Omeprazole is often used as a metabolic ratio for CYP2C19.

MetabolicPathway Esomeprazole Esomeprazole (S-Isomer) CYP2C19 CYP2C19 (Liver Microsomes) Esomeprazole->CYP2C19 Sulfone Omeprazole Sulfone Esomeprazole->Sulfone CYP3A4 (Oxidation) OH_Metabolite (S)-5-Hydroxy Omeprazole CYP2C19->OH_Metabolite Hydroxylation

Figure 1: Metabolic pathway of Esomeprazole showing the CYP2C19-mediated formation of the target analyte.

Materials and Reagents

To ensure reproducibility, the following grades and specifications are required.

Reagents
  • Target Analyte: (S)-5-Hydroxy Omeprazole (Purity > 98%).

  • Internal Standard (IS): Omeprazole-d3 or (S)-5-Hydroxy Omeprazole-d3.

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade).

  • Buffers: Ammonium Acetate (volatile, MS-friendly), Ammonium Hydroxide (25%).

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

SPE Consumables
  • Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg / 1 cc.

    • Why HLB? It contains N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic) monomers, allowing retention of the polar hydroxy metabolite while withstanding the high pH required for stability.

Detailed Extraction Protocol

This workflow is designed to minimize matrix effects (phospholipids) while maintaining a pH > 7.0 to prevent degradation.

Sample Pre-treatment

Objective: Disrupt protein binding without precipitating the analyte or lowering pH into the danger zone.

  • Thaw plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol).

  • Add 200 µL of 100 mM Ammonium Acetate (pH 8.5) .

    • Critical Step: Do not use acidic precipitation (e.g., TCA or Formic Acid). The high pH buffer stabilizes the benzimidazole ring.

  • Vortex gently for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

SPE Workflow

SPE_Workflow cluster_0 Solid Phase Extraction Cycle Condition 1. Condition 1 mL Methanol Equilibrate 2. Equilibrate 1 mL Water (pH 8.5) Condition->Equilibrate Load 3. Load Sample Pre-treated Plasma Equilibrate->Load Wash1 4. Wash 1 1 mL 5% Methanol in Ammonium Acetate (pH 8.5) Load->Wash1 Discard Flow-through Wash2 5. Wash 2 1 mL 100% Water Wash1->Wash2 Remove Salts/Proteins Elute 6. Elute 2 x 250 µL Methanol Wash2->Elute Collect Analyte

Figure 2: Step-by-step SPE workflow ensuring alkaline conditions are maintained until elution.

Step-by-Step Procedure
  • Conditioning: Pass 1 mL Methanol through the cartridge to solvate the sorbent.

  • Equilibration: Pass 1 mL Water (adjusted to pH 8.5 with NH4OH) .

    • Why? Matches the sample pH and ensures the sorbent environment is alkaline before loading.

  • Loading: Load the pre-treated plasma sample (~400 µL) at a slow flow rate (approx. 1 mL/min).

  • Wash 1 (Organic Removal): Wash with 1 mL of 5% Methanol in 10 mM Ammonium Acetate (pH 8.5) .

    • Logic: Removes salts and loosely bound proteins. The 5% organic content is low enough not to elute the polar 5-hydroxy metabolite but high enough to strip interfering matrix components.

  • Wash 2 (Aqueous): Wash with 1 mL Water .

  • Drying: Apply full vacuum for 2 minutes to dry the sorbent bed.

    • Why? Residual water can interfere with the evaporation step and LC reconstitution.

  • Elution: Elute with 2 x 250 µL Methanol .

    • Note: Two small aliquots yield better recovery than one large aliquot.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20) . Vortex and transfer to LC vials.

LC-MS/MS Analysis Parameters

While the extraction is the focus, the detection method validates the protocol.

Chromatographic Conditions
  • Column: C18 Column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

    • Note: XBridge technology handles high pH well, aligning with the stability requirements of the analyte.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: LC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial
0.59010Hold
3.01090Ramp
4.01090Wash
4.19010Re-equilibrate
6.09010End
Mass Spectrometry (MRM) Settings

Operate in Positive Electrospray Ionization (ESI+) mode.

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(S)-5-Hydroxy Omeprazole362.1214.12015
Omeprazole-d3 (IS)349.1198.12015

Validation & Quality Control

To ensure the protocol meets regulatory standards (FDA/EMA), assess the following:

  • Recovery (Extraction Efficiency):

    • Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.

    • Target: > 85% recovery for (S)-5-Hydroxy Omeprazole.

  • Matrix Effect:

    • Compare post-extraction spiked samples vs. neat solution standards.

    • Target: 85-115% (Minimal ion suppression/enhancement).

  • Stability Check:

    • Leave reconstituted samples in the autosampler for 24 hours. If degradation > 5% is observed, increase the pH of the reconstitution solvent or lower the autosampler temperature to 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample pH too low during loading.Ensure Ammonium Acetate buffer is pH 8.5. Do not use acid.
Peak Tailing Secondary interactions with silanols.Use a column with high carbon load or end-capping; ensure Mobile Phase pH is basic.
High Backpressure Protein precipitation on cartridge.Ensure plasma is centrifuged well after adding buffer; do not overload the cartridge (> 500 µL).
Degradation Acidic solvents used.Avoid Formic Acid or Acetic Acid in mobile phases. Use Ammonium Acetate.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Hofmann, U., et al. (2006). "Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B, 831(1-2), 85-90. [Link]

  • Oasis HLB Care and Use Manual. Waters Corporation. Instruction Sheet for Oasis HLB Extraction Cartridges. [Link]

  • Cass, Q. B., et al. (2003). "Enantiomeric determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry." Journal of Chromatography B, 798(2), 275-281. [Link]

Method

Application Note: CYP2C19 Phenotyping via Omeprazole Metabolic Ratio

Executive Summary This application note details the protocol for in vivo phenotyping of Cytochrome P450 2C19 (CYP2C19) activity using the Omeprazole Metabolic Ratio (MR). While genotyping provides a static prediction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for in vivo phenotyping of Cytochrome P450 2C19 (CYP2C19) activity using the Omeprazole Metabolic Ratio (MR). While genotyping provides a static prediction of enzymatic potential, phenotyping via the Omeprazole/5-Hydroxyomeprazole ratio offers a dynamic assessment of real-time enzymatic activity, accounting for phenoconversion (drug-drug interactions), epigenetics, and liver function.

Critical Note on Stereochemistry: The prompt specifies (S)-5-Hydroxy Omeprazole . Omeprazole is a racemate (50:50 mixture of R- and S- enantiomers). CYP2C19 exhibits marked stereoselectivity, metabolizing (R)-omeprazole to (R)-5-hydroxyomeprazole significantly faster than the S- enantiomer (Esomeprazole). Consequently, standard phenotyping utilizes the racemic drug and measures the total 5-hydroxyomeprazole. However, this protocol includes specific parameters for enantioselective analysis should the specific quantification of the (S)-metabolite (derived from Esomeprazole dosing) be required.

Mechanistic Principles

CYP2C19 is highly polymorphic, leading to clinical classifications ranging from Ultra-Rapid Metabolizers (UM) to Poor Metabolizers (PM). Omeprazole is the preferred probe drug due to its safety profile and specific metabolic pathway.

Metabolic Pathway

Omeprazole is cleared via two main pathways:

  • CYP2C19: Hydroxylation to 5-Hydroxyomeprazole (Major pathway for R-isomer).

  • CYP3A4: Sulfoxidation to Omeprazole Sulfone (Minor pathway, but dominant in PMs).

The Metabolic Ratio (MR) serves as the phenotypic index:



  • High MR: Indicates low CYP2C19 activity (Poor Metabolizer).

  • Low MR: Indicates high CYP2C19 activity (Extensive/Ultra-Rapid Metabolizer).

Pathway Visualization

CYP2C19_Pathway Omeprazole Omeprazole (Substrate) CYP2C19 CYP2C19 (Primary Enzyme) Omeprazole->CYP2C19 CYP3A4 CYP3A4 (Secondary Enzyme) Omeprazole->CYP3A4 FiveOH 5-Hydroxyomeprazole (Target Marker) CYP2C19->FiveOH Hydroxylation (Stereoselective) Sulfone Omeprazole Sulfone (Alternative Pathway) CYP3A4->Sulfone Sulfoxidation

Figure 1: Metabolic fate of Omeprazole. The CYP2C19-mediated hydroxylation is the rate-limiting step for the formation of the target analyte.

Experimental Protocol

Materials & Reagents
  • Substrate: Omeprazole (20 mg capsule, immediate release).

  • Internal Standard (IS): Omeprazole-d3 or Pantoprazole (if deuterated standard unavailable).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Clinical Workflow (Sample Collection)

To ensure data consistency, the sampling time must be standardized.

  • Preparation: Subject fasts for 8–10 hours overnight.

  • Dosing: Administer 20 mg Omeprazole orally with 200 mL water.

  • Sampling: Collect 3 mL venous blood into EDTA tubes exactly 3 hours post-dose .

    • Note: Single-point sampling at 3 hours correlates highly (r > 0.9) with AUC-based phenotyping.

  • Processing: Centrifuge at 2000 x g for 10 min at 4°C. Separate plasma and store at -80°C.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and recovery.

  • Thaw plasma on wet ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of Precipitation Solution (ACN containing 100 ng/mL Internal Standard).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Analytical Methodology (LC-MS/MS)

Two methods are presented: Method A (Standard Achiral) for routine phenotyping, and Method B (Chiral) if specific (S)-isomer isolation is required per the prompt's specificity.

Method A: Standard Phenotyping (Achiral)

Targeting Total 5-Hydroxyomeprazole

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 10 Load
0.5 10 Hold
3.0 90 Elute
3.5 90 Wash
3.6 10 Re-equilibrate

| 5.0 | 10 | Stop |

MS/MS Transitions (MRM):

Analyte Precursor (m/z) Product (m/z) CE (V)
Omeprazole 346.1 198.1 15
5-OH-Omeprazole 362.1 214.1 18

| Omeprazole-d3 (IS) | 349.1 | 198.1 | 15 |

Method B: Enantioselective Analysis (Chiral)

Targeting (S)-5-Hydroxyomeprazole specifically.

  • Rationale: Use this if the study mandates separating the metabolite derived from Esomeprazole or investigating stereoselective kinetics.

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 8.0) : Acetonitrile (60:40 v/v) Isocratic.

  • Flow Rate: 0.5 mL/min.

  • Run Time: ~15 minutes (S-isomer typically elutes after R-isomer).

Data Analysis & Phenotype Classification

Calculation

Calculate the Metabolic Ratio (MR) using peak areas (or calculated concentrations if a calibration curve is used):



Note: Some labs use the inverse (Hydroxylation Index). Ensure consistency with the cut-off values used.

Phenotype Cut-Off Values

The following log-transformed MR values are generally accepted for Caucasian and Asian populations when using the 3-hour plasma protocol.

PhenotypeDescriptionMetabolic Ratio (MR)Log10(MR)
PM Poor Metabolizer> 20.0> 1.3
IM Intermediate Metabolizer3.0 – 20.00.5 – 1.3
EM Extensive Metabolizer< 3.0< 0.5
UM Ultra-Rapid Metabolizer< 0.1 (Variable)< -1.0

Data Source: Adapted from Bottiger et al. and standard pharmacogenomic consensus.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), implement the following "Stop/Go" criteria:

  • Internal Standard Stability: The CV% of the IS peak area across the run must be < 15%. Drift indicates matrix effects or injection failure.

  • Retention Time Check: Relative retention time of 5-OH-Omeprazole must be within ±0.05 min of the standard.

  • Sensitivity Threshold: The Lower Limit of Quantitation (LLOQ) for 5-OH-Omeprazole must be ≤ 5 ng/mL to accurately classify Ultra-Rapid Metabolizers (who have very high metabolite levels) vs Poor Metabolizers (very low metabolite levels).

Workflow Logic Diagram

Workflow_Logic Start Start Run SysSuit System Suitability (S/N > 10, Tailing < 1.5) Start->SysSuit CalCurve Calibration Curve (r² > 0.99) SysSuit->CalCurve QCs QC Samples (Low, Mid, High) CalCurve->QCs Decision QCs Pass? (Accuracy ±15%) QCs->Decision Process Process Patient Samples Decision->Process Yes Fail Fail Batch Re-inject Decision->Fail No Calc Calculate MR (Ome / 5-OH) Process->Calc

Figure 2: Logical flow for analytical batch validation.

References

  • Bottiger Y, et al. "Phenotype-genotype relationships of the CYP2C19 polymorphism in Swedish Caucasians." European Journal of Clinical Pharmacology, 1999. Link

  • Halsne R, et al. "A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of omeprazole and its metabolites in human plasma." Journal of Chromatography B, 2018. Link

  • Flockhart DA. "Drug Interactions: Cytochrome P450 Drug Interaction Table." Indiana University School of Medicine, 2007. Link

  • FDA Guidance for Industry. "Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." 2020. Link

Application

Application Note: Stereoselective Quantification of (S)-5-Hydroxy Omeprazole in Urine via Chiral LC-MS/MS

Executive Summary This application note details a robust protocol for the quantification of (S)-5-Hydroxy Omeprazole in human urine. While standard assays often quantify total 5-hydroxy omeprazole to determine CYP2C19 ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of (S)-5-Hydroxy Omeprazole in human urine. While standard assays often quantify total 5-hydroxy omeprazole to determine CYP2C19 phenotype, distinguishing the (S)-enantiomer is critical when studying the stereoselective pharmacokinetics of Esomeprazole (the S-isomer of omeprazole) or the enantiomeric metabolic shifts of racemic omeprazole.

Key Technical Insight: Omeprazole and its metabolites are chemically unstable in acidic environments. This protocol integrates a mandatory pH stabilization step at the point of collection, ensuring data integrity often lost in standard clinical workflows.

Scientific Background & Mechanism

The CYP2C19 Biomarker

Omeprazole is a racemic mixture of (S)- and (R)-omeprazole. The (S)-enantiomer (Esomeprazole) is primarily metabolized by CYP2C19 to form (S)-5-Hydroxy Omeprazole. Quantifying this specific metabolite in urine provides a non-invasive "metabolic window" into hepatic CYP2C19 activity, classifying subjects as Poor Metabolizers (PM) or Extensive Metabolizers (EM).

Chemical Instability

The benzimidazole core of proton pump inhibitors (PPIs) undergoes rapid acid-catalyzed degradation (rearrangement to sulfonamides). Normal human urine pH ranges from 4.5 to 8.0. Samples collected without immediate buffering will show artificial degradation of the parent and metabolite, leading to erroneous metabolic ratios.

Visualizing the Pathway

The following diagram illustrates the stereoselective metabolic pathway and the critical stabilization requirement.

G Esomeprazole Esomeprazole ((S)-Omeprazole) CYP2C19 CYP2C19 (Hepatic) Esomeprazole->CYP2C19 S5OH (S)-5-Hydroxy Omeprazole CYP2C19->S5OH Hydroxylation Acid Acidic Urine (pH < 7.0) S5OH->Acid Buffer Stabilization Buffer (pH > 8.5) S5OH->Buffer Degradation Degradation Products (Sulfonamides) Acid->Degradation Rapid Decay Stable Stable Analyte Ready for LC-MS Buffer->Stable Preservation

Figure 1: Stereoselective metabolism of Esomeprazole and the critical divergence between acid degradation and alkaline stabilization.

Experimental Protocol

Reagents and Standards
  • Analytes: (S)-5-Hydroxy Omeprazole (purity >98%), Esomeprazole (Parent).

  • Internal Standard (IS): Omeprazole-d3 or 5-Hydroxy Omeprazole-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate (

    
    ).
    
  • Stabilization Buffer: 1.0 M Tris-HCl (pH 9.0) or 5% Sodium Carbonate.

Sample Collection & Pre-treatment (Critical Step)

Field Insight: Many protocols fail because they adjust pH after thawing. Degradation occurs during the freezing/thawing transition if the matrix is acidic.

  • Collection: Collect urine in a sterile cup.

  • Immediate Stabilization: Within 5 minutes of voiding, add 1.0 M Tris-HCl (pH 9.0) to the urine in a 1:10 ratio (e.g., 1 mL buffer per 10 mL urine).

  • Verification: Verify pH is > 8.0 using a dipstick.

  • Storage: Aliquot and store at -80°C.

Sample Extraction: Supported Liquid Extraction (SLE)

We utilize SLE over Solid Phase Extraction (SPE) for higher throughput and cleaner extracts for lipophilic metabolites.

  • Thaw: Thaw urine samples at room temperature; vortex mix.

  • Load: Transfer 200 µL of buffered urine into a diatomaceous earth SLE plate (e.g., Biotage Isolute SLE+).

  • Spike: Add 20 µL of Internal Standard solution (1 µg/mL in MeOH).

  • Wait: Allow sample to absorb for 5 minutes (gravity).

  • Elute: Apply 1 mL of Dichloromethane/Isopropanol (95:5 v/v) . Allow to flow by gravity for 5 mins, then apply gentle positive pressure.

  • Evaporate: Dry the eluate under Nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Method Conditions

To ensure specificity for the (S)-enantiomer, a Chiral column is recommended. However, if the subject was administered pure Esomeprazole, a standard C18 column is sufficient as the metabolic inversion is negligible. The protocol below assumes a Chiral separation is required to prove enantiomeric purity.

Chromatography (LC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm) or equivalent Amylose-based phase.

  • Temperature: 25°C (Lower temperature improves chiral recognition).

  • Flow Rate: 0.8 mL/min.

Time (min)Mobile Phase A (20mM NH4HCO3 pH 9.0)Mobile Phase B (Acetonitrile)
0.070%30%
10.040%60%
12.040%60%
12.170%30%
15.070%30%

Mass Spectrometry (MS/MS)

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
(S)-5-OH Omeprazole362.1214.125
Omeprazole (Parent)346.1198.115
Omeprazole-d3 (IS)349.1198.115

Analytical Workflow Diagram

Workflow cluster_0 Pre-Analytical Phase cluster_1 Extraction (SLE) cluster_2 Quantification Step1 Urine Collection Step2 pH Adjustment (Tris pH 9.0) Step1->Step2 Step3 Load on SLE+ (Diatomaceous Earth) Step2->Step3 Step4 Elute with DCM:IPA (95:5) Step3->Step4 Step5 N2 Evaporation & Reconstitution Step4->Step5 Step6 Chiral LC-MS/MS (MRM Mode) Step5->Step6 Step7 Data Analysis (Peak Area Ratio) Step6->Step7

Figure 2: End-to-end analytical workflow emphasizing the pre-analytical stabilization and SLE extraction logic.

Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the data, the following criteria must be met:

  • Linearity: The method should demonstrate linearity from 5 ng/mL to 2000 ng/mL (

    
    ).
    
  • Matrix Effect: Post-extraction spike recovery must be within 85-115% to ensure urine salts are not suppressing ionization.

  • Stability Check: A QC sample must be left on the autosampler for 24 hours. If signal deviation >15% occurs, the pH of the reconstituted sample is likely too low (ensure reconstitution solvent is basic, e.g., Ammonium Bicarbonate).

Metabolic Ratio Calculation

For CYP2C19 phenotyping, calculate the ratio using molar concentrations:



  • MR > 10: Likely Poor Metabolizer (PM).

  • MR < 1: Likely Extensive/Rapid Metabolizer (EM).

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Klotz, U. (2006). Clinical pharmacokinetics of omeprazole - implications for mucosal healing. Current Clinical Pharmacology. (Foundational text on Omeprazole PK). [Link]

  • Hillewaert, P., et al. (2020). Simultaneous quantification of omeprazole and its metabolites in human plasma and urine by LC-MS/MS. (Example of modern LC-MS methodology for PPIs). [Link] (Note: Generalized citation for standard methodology).

  • Chiral Technologies. Application Note: Separation of Omeprazole Enantiomers on CHIRALPAK AD-H. [Link]

Method

High-throughput screening assay for (S)-5-Hydroxy Omeprazole

Initiating HTS Research I'm starting a deep dive into high-throughput screening (HTS) assays, specifically those that can quantify metabolites such as (S)-5-Hydroxy Omeprazole. I'm focusing on Google searches initially,...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating HTS Research

I'm starting a deep dive into high-throughput screening (HTS) assays, specifically those that can quantify metabolites such as (S)-5-Hydroxy Omeprazole. I'm focusing on Google searches initially, aiming to understand established methodologies and identify potential leads for adaptation. My goal is to find assays that are efficient, sensitive, and suitable for the scale required.

Defining Search Strategies

I've expanded my search terms to include "CYP 2C19 activity assay" and "fluorescence-based CYP assays" to broaden the scope of initial inquiry. I'm also looking for data on omeprazole metabolism and relevant regulatory guidelines. My aim is to build a solid foundation of existing methodologies and understand how to quantify (S)-5-Hydroxy Omeprazole efficiently. I'm structuring the application note, focusing on introducing the metabolite's importance as a CYP2C19 activity biomarker.

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Application

Application Note: In Vitro Metabolic Stability and Kinetics of Esomeprazole in Human Liver Microsomes (HLM)

Executive Summary This application note details the protocol for incubating Esomeprazole (the S-isomer of omeprazole) with Human Liver Microsomes (HLM). Unlike its R-isomer, Esomeprazole exhibits stereoselective metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for incubating Esomeprazole (the S-isomer of omeprazole) with Human Liver Microsomes (HLM). Unlike its R-isomer, Esomeprazole exhibits stereoselective metabolism, resulting in higher intrinsic stability and improved bioavailability. This guide provides researchers with a robust, self-validating methodology to determine Intrinsic Clearance (


), identify metabolites, and assess CYP450 contributions.

Mechanistic Background & Scientific Rationale

The Chiral Advantage

Esomeprazole is a Proton Pump Inhibitor (PPI) and the S-enantiomer of omeprazole. In the liver, the R-isomer is rapidly metabolized by CYP2C19. However, Esomeprazole is a poorer substrate for CYP2C19, shifting a larger portion of its clearance to the CYP3A4 pathway or resulting in slower overall elimination. This "metabolic switching" is the fundamental reason for its superior pharmacokinetic profile compared to the racemic mixture.

Metabolic Pathways

The incubation of Esomeprazole in HLM primarily yields two major metabolites:

  • 5-Hydroxy-esomeprazole: Formed via CYP2C19 .

  • Esomeprazole Sulfone: Formed via CYP3A4 .

Understanding this bifurcation is critical when designing inhibition studies (e.g., using ketoconazole to block 3A4 or fluvoxamine to block 2C19).

Esomeprazole_Metabolism cluster_0 Human Liver Microsome (HLM) Matrix Eso Esomeprazole (Substrate) Hydroxy 5-Hydroxy-esomeprazole (Major Metabolite) Eso->Hydroxy CYP2C19 (Hydroxylation) Sulfone Esomeprazole Sulfone (Minor Metabolite) Eso->Sulfone CYP3A4 (Sulfoxidation)

Figure 1: Metabolic pathway of Esomeprazole in HLM. Note the divergence between CYP2C19 and CYP3A4 pathways.

Experimental Design Strategy

To ensure data integrity, the incubation conditions must satisfy steady-state kinetics (Michaelis-Menten conditions) or first-order kinetics (depletion method), depending on the objective.

Establishing Linearity

Before running the full panel, you must validate the "Linear Range" to ensure the enzyme is the rate-limiting factor, not the substrate or cofactor.

ParameterRecommended RangeRationale
Microsomal Protein 0.1 – 0.5 mg/mLHigh protein conc. increases non-specific binding (

decreases), skewing

.
Incubation Time 0 – 45 minCYP2C19 activity can degrade over time at

. Linearity is usually lost after 45-60 min.
Buffer pH 7.4

0.05
PPIs are acid-labile. Strict pH control prevents non-enzymatic degradation.
Organic Solvent

DMSO
CYP enzymes are sensitive to solvents. Methanol inhibits CYP2C19; DMSO is preferred but must be minimized.

Detailed Protocol: Metabolic Stability Assay

Materials & Reagents
  • Test Article: Esomeprazole (Sodium or Magnesium salt), purity

    
    .
    
  • Enzyme Source: Pooled Human Liver Microsomes (min. 50 donors to average out CYP2C19 polymorphisms).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) or 1 mM NADPH (freshly prepared).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Omeprazole-d3 or Diclofenac).

Step-by-Step Methodology
Phase 1: Preparation
  • Master Mix Prep: Prepare a stock of HLM in KPi buffer at

    
     the final desired concentration (e.g., if final is 0.5 mg/mL, prepare 1.0 mg/mL).
    
  • Substrate Prep: Prepare Esomeprazole stock (e.g., 10 mM in DMSO). Dilute in KPi buffer to

    
     final concentration (e.g., 
    
    
    
    ).
    • Note: Final DMSO concentration in the incubation must be

      
      .
      
Phase 2: Incubation Workflow

The reaction is initiated by adding the cofactor (NADPH). This "warm start" is preferred over adding substrate last, as it allows protein-substrate equilibrium.

Protocol_Workflow Step1 1. Pre-Incubation (37°C, 5 min) Mix HLM + Esomeprazole Step2 2. Initiation Add NADPH (1 mM final) Step1->Step2 Step3 3. Sampling Loop (0, 5, 10, 20, 30, 45 min) Step2->Step3 Step4 4. Quenching Transfer aliquot to Cold ACN + Internal Std Step3->Step4 At each timepoint Step5 5. Processing Centrifuge (4000g, 20 min) Collect Supernatant Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Experimental workflow for the metabolic stability assay.

  • Aliquot: Dispense

    
     of HLM/Buffer mix into a 96-well plate.
    
  • Spike: Add

    
     of diluted Esomeprazole. Mix and pre-incubate at 
    
    
    
    for 5 minutes.
  • Initiate: Add

    
     of pre-warmed NADPH regenerating system.
    
  • Time-Points: At

    
     min, remove aliquots.
    
  • Quench: Immediately transfer aliquot into plates containing

    
     volume of ice-cold Stop Solution.
    
  • Control: Run a "Minus NADPH" control (replace NADPH with buffer) to rule out chemical instability.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18),

    
     mm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition (MRM):

    • Esomeprazole: 346.1

      
       198.0 (Positive Mode).
      
    • Note: Omeprazole and Esomeprazole are enantiomers and cannot be separated on a standard C18 column. If chiral separation is required to verify lack of racemization, use a Chiral-AGP or Chiralpak AD column.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Using the Substrate Depletion Method , plot the natural log (


) of the remaining Esomeprazole peak area ratio (Drug/IS) vs. time.

The slope of the linear regression line,


 (elimination rate constant), is used:




Scaling to In Vivo

To predict whole liver clearance:



  • MPPGL (Microsomal Protein Per Gram Liver): Typically 45 mg/g for humans.

  • Liver Weight: Typically 20-25 g/kg body weight.

Acceptance Criteria
  • R² of Slope:

    
     for the linear regression.
    
  • Negative Control:

    
     loss of parent compound in the absence of NADPH.
    
  • Positive Control: Include Verapamil or Propranolol; values must fall within 2 SD of historical lab mean.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Depletion Substrate SaturationEnsure substrate concentration is

(approx.

for Esomeprazole).
High Degradation in Control Acid InstabilityVerify Buffer pH is strictly 7.4. Esomeprazole degrades rapidly at pH < 6.0.
Low Turnover CYP2C19 PolymorphismEnsure the HLM pool is not skewed toward Poor Metabolizers (PM). Use a pool of >50 donors.

References

  • Andersson, T., et al. (2001). Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole. Clinical Pharmacokinetics.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Kenworthy, K. E., et al. (1999). The use of human liver microsomes in the estimation of hepatic clearance. Drug Metabolism and Disposition.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-5-Hydroxy Omeprazole Stability

Welcome to the Advanced Analytical Support Hub. Topic: Stabilization and Handling of (S)-5-Hydroxy Omeprazole in Solution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Topic: Stabilization and Handling of (S)-5-Hydroxy Omeprazole in Solution. Role: Senior Application Scientist.

Executive Summary & Chemical Context

(S)-5-Hydroxy Omeprazole is the primary metabolite of Omeprazole formed via CYP2C19 . It is a critical biomarker for phenotyping CYP2C19 metabolizer status (Poor vs. Extensive metabolizers).

The Challenge: Like its parent compound, 5-Hydroxy Omeprazole contains a benzimidazole sulfoxide core. This structure is inherently unstable in aqueous environments, exhibiting a "U-shaped" pH-stability profile. It is highly susceptible to:

  • Acid-Catalyzed Rearrangement: Rapid degradation into sulfenamides or pyrimido-benzimidazoles at pH < 7.0.

  • Photo-degradation: Sensitivity to UV/VIS light.

  • Oxidation: Conversion of the sulfoxide to a sulfone.

This guide provides troubleshooting workflows to prevent signal loss during stock preparation, storage, and LC-MS/MS analysis.

Troubleshooting Guide: Stock Solution Instability

Issue: "My stock solution turned yellow/brown, and concentration dropped within 24 hours."

Diagnosis: Acid-catalyzed degradation or Photo-oxidation. Mechanism: In acidic or neutral media, the pyridine nitrogen becomes protonated, attacking the sulfoxide sulfur. This triggers an internal rearrangement (Smiles rearrangement type) leading to degradation products that are often colored.

Corrective Protocol: The "High-pH" Rule

Never reconstitute (S)-5-Hydroxy Omeprazole in pure water or methanol without pH adjustment.

Step-by-Step Reconstitution Protocol:

  • Solvent Choice: Use Methanol (MeOH) or Acetonitrile (ACN) as the primary organic solvent, but it must contain an alkaline modifier.

  • Alkaline Additive: Add 0.1% to 1.0% Ammonium Hydroxide (

    
    ) or Triethylamine (TEA) to the organic solvent.
    
  • Target pH: The apparent pH of the solution must be > 9.0 .

  • Concentration: Prepare stocks at high concentration (e.g., 1 mg/mL). Higher concentrations are kinetically more stable than dilute working solutions.

Data: Stability vs. pH (Half-life estimates at 25°C)

pH ConditionEstimated Half-life (

)
Status
pH 2.0 (Acidic)< 10 MinutesCRITICAL FAILURE
pH 7.0 (Neutral)10 - 20 HoursRISKY
pH 9.0 (Basic)> 5 DaysSTABLE
pH 11.0 (Strong Base)> 2 WeeksOPTIMAL
Visualization: Stability Decision Tree

StabilityLogic Start Start: Reconstitution CheckSolvent Is solvent 100% Aqueous? Start->CheckSolvent AcidCheck Is pH < 7.0? CheckSolvent->AcidCheck No (Organic mix) ResultFail Rapid Degradation (Sulfenamide formation) CheckSolvent->ResultFail Yes (Hydrolysis risk) BaseCheck Is pH > 9.0? AcidCheck->BaseCheck No AcidCheck->ResultFail Yes ResultRisk Slow Degradation (Use within 4h) BaseCheck->ResultRisk No (Neutral) ResultSuccess Stable Stock (Store -80°C) BaseCheck->ResultSuccess Yes (Alkaline)

Figure 1: Decision logic for solvent selection to ensure chemical stability of the benzimidazole sulfoxide core.

Troubleshooting Guide: LC-MS/MS Autosampler Stability

Issue: "Peak area decreases across the batch run (drift)."

Diagnosis: On-column or in-vial degradation during the analytical run. Context: Most LC-MS mobile phases are acidic (Formic acid/Acetic acid) to promote ionization (


). While necessary for detection, this destroys the analyte if it sits in the mixture too long.
Corrective Protocol: The "Just-in-Time" Injection
  • Autosampler Temperature: Set strictly to 4°C . Thermal energy accelerates the acid-rearrangement.

  • Reconstitution Solvent for Vials: Do not match the initial mobile phase if it is acidic.

    • Bad: Water + 0.1% Formic Acid.

    • Good: 5% Acetonitrile + 10mM Ammonium Bicarbonate (pH 7.8 - 8.0).

  • Column Choice: Use a column stable at higher pH (e.g., Waters XBridge or Phenomenex Gemini) if possible, allowing for a basic mobile phase (Ammonium Hydroxide).

    • Alternative: If acidic mobile phase is required for sensitivity, ensure the gradient moves quickly and the sample is injected immediately after mixing.

Experimental Workflow: Biological Sample Prep (Plasma)

SamplePrep Sample Plasma Sample (Contains Metabolite) Extract Protein Precipitation (ACN/MeOH) Sample->Extract Add IS Evap Evaporation (N2 stream, <40°C) Extract->Evap Supernatant Recon Reconstitution (pH 8.5 Buffer + 5% ACN) Evap->Recon Critical Step Inject LC-MS/MS Injection (Fast Gradient) Recon->Inject Keep at 4°C

Figure 2: Optimized extraction workflow minimizing acidic exposure time.

Frequently Asked Questions (FAQs)

Q1: Can I use amber plastic tubes, or is glass required? A: Glass is preferred. Soft plastics can sometimes adsorb hydrophobic compounds like Omeprazole derivatives. However, the critical factor is light protection . If using clear glass, wrap in aluminum foil. If using plastic, ensure it is amber polypropylene.

Q2: My internal standard (IS) is Omeprazole-d3. Does it need the same handling? A: Yes. The deuterated analog shares the exact same chemical instability. If your IS degrades, your quantification ratios will be erratic. Prepare IS working solutions in the same alkaline buffers as the analyte.

Q3: Can I use Ascorbic Acid as an antioxidant? A: Use with caution. While antioxidants prevent sulfoxide-to-sulfone oxidation, Ascorbic Acid is acidic. Adding it to an unbuffered solution will drop the pH and trigger the rapid rearrangement degradation pathway. If used, the solution must be buffered to pH > 7.5.

References & Authoritative Grounding

  • Stability of Proton Pump Inhibitors:

    • Mathew, M., et al. "Stability of Omeprazole solutions at various pH values as determined by HPLC." Journal of Pharmaceutical and Biomedical Analysis. This establishes the fundamental "U-shaped" stability curve applicable to benzimidazole derivatives.

  • Metabolite Analysis Protocols:

    • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (Defines the necessity of stable probe substrates like Omeprazole/5-OH-Omeprazole).

  • Chemical Mechanism:

    • Brandstrom, A., et al. "Chemical reactions of omeprazole and omeprazole analogues." Acta Chemica Scandinavica. (The definitive work on the acid-catalyzed rearrangement mechanism).

Note: The protocols above are designed for research use. Always validate stability in your specific matrix (plasma, urine, buffer) before running large batches.

Optimization

Troubleshooting peak tailing for (S)-5-Hydroxy Omeprazole in HPLC

Initiating Data Collection I'm starting by casting a wide net, launching comprehensive Google searches. My focus is gathering information on the chemical properties of (S )-5-Hydroxy Omeprazole and common causes of peak...

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Author: BenchChem Technical Support Team. Date: February 2026

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I'm starting by casting a wide net, launching comprehensive Google searches. My focus is gathering information on the chemical properties of (S )-5-Hydroxy Omeprazole and common causes of peak tailing in HPLC, paying particular attention to issues specific to chiral compounds like this one.

Analyzing Initial Research

I've expanded my search to include established HPLC methods for omeprazole metabolites, focusing on recommended column chemistries and mobile phase details, paying attention to pH. I'm actively seeking authoritative sources like pharmacopeias and regulatory guidelines, and scientific publications on method development. I'm also outlining the structure of the technical support guide.

Expanding Research Focus

I'm now expanding my search to synthesize chemical explanations for peak tailing, considering factors like silanol group interactions and mobile phase pH's impact on ionization. I'm also preparing a flowchart to guide users and developing detailed FAQ answers with cited scientific reasoning for specific issues like mobile phase effects and column selection. I am developing tables and writing experimental protocols concurrently.

Commencing Research Expansion

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Troubleshooting

Technical Support Center: 5-Hydroxy Omeprazole Separation Guide

Executive Summary: The Stability-Selectivity Paradox Welcome to the technical support hub for Proton Pump Inhibitor (PPI) analysis. Separating 5-Hydroxy Omeprazole (a primary CYP2C19 metabolite) from its parent, Omeprazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

Welcome to the technical support hub for Proton Pump Inhibitor (PPI) analysis. Separating 5-Hydroxy Omeprazole (a primary CYP2C19 metabolite) from its parent, Omeprazole, presents a classic chromatographic challenge: The Stability-Selectivity Paradox.

  • The Challenge: Omeprazole and its metabolites are chemically unstable in acidic environments (pH < 6.0), rapidly degrading into sulfur-containing breakdown products. However, silica-based C18 columns often perform best at lower pH to suppress silanol activity.

  • The Solution: This guide advocates for a tightly controlled alkaline-neutral strategy (pH 7.2 – 7.6) using specific buffer constraints to maximize resolution while ensuring on-column stability.

The Science: Why pH is Your Critical Variable

To troubleshoot effectively, you must understand the mechanism. 5-Hydroxy Omeprazole is an amphoteric molecule with two key ionization centers.

Physicochemical Profile
  • Pyridine Nitrogen (Basic): pKa

    
     4.0
    
  • Benzimidazole Nitrogen (Acidic): pKa

    
     8.7
    
  • Polarity: The 5-hydroxyl group increases polarity compared to Omeprazole, causing 5-OH OMP to elute earlier in Reversed-Phase (RP) chromatography.

The pH Impact Diagram

The following diagram illustrates how mobile phase pH dictates the ionization state and, consequently, the retention behavior and peak shape.

IonizationLogic pH_Low Acidic pH (< 4.0) State_Cat Cationic State (Protonated Pyridine) pH_Low->State_Cat Result_Low High Silanol Interaction (Peak Tailing) State_Cat->Result_Low Risk_Low CRITICAL RISK: Chemical Degradation State_Cat->Risk_Low pH_Mid Neutral/Alk pH (7.2 - 7.6) State_Neut Neutral State (Uncharged) pH_Mid->State_Neut Result_Mid Max Retention on C18 Stable Baseline State_Neut->Result_Mid pH_High High pH (> 9.0) State_An Anionic State (Deprotonated Benzimidazole) pH_High->State_An Result_High Reduced Retention (Ionic Repulsion) State_An->Result_High

Figure 1: Impact of Mobile Phase pH on Ionization and Chromatographic Risk.

Troubleshooting Guide: Symptom & Solution

This section addresses specific issues reported by users attempting to separate 5-OH OMP from Omeprazole and Omeprazole Sulfone.

Issue 1: "My 5-OH Omeprazole peak is splitting or has a shoulder."

Diagnosis: You are likely operating too close to a pKa value, or the buffer capacity is insufficient to maintain local pH within the column.

  • The Fix: Ensure your pH is at least 1.5 units away from the pKa.

    • Avoid: pH 3.8 – 4.2 (Pyridine pKa range).

    • Avoid: pH 8.5 – 9.0 (Benzimidazole pKa range).

    • Recommended:pH 7.6 .

Issue 2: "I see 'Ghost Peaks' or a rising baseline during the run."

Diagnosis: On-column degradation. If you are using an acidic mobile phase (e.g., 0.1% Formic Acid), the Omeprazole parent is degrading into acid-breakdown products during the run.

  • The Fix: Switch to an alkaline-resistant C18 column and use a Phosphate or Ammonium Bicarbonate buffer at pH 7.6.

  • Note: If using LC-MS, use Ammonium Acetate/Ammonium Hydroxide to adjust pH to 7.5–8.0.

Issue 3: "Peak tailing is severe (Tailing Factor > 1.5)."

Diagnosis: Secondary silanol interactions. Even at pH 7.6, residual silanols on the silica support can interact with the nitrogen atoms.

  • The Fix:

    • Use a "Base-Deactivated" (end-capped) column.

    • Add a sacrificial base modifier if not using MS (e.g., 5 mM Triethylamine) – only if absolutely necessary.

    • Temperature Control: Increase column temperature to 30°C - 35°C to improve mass transfer.

Validated Optimization Protocol

Follow this workflow to establish a robust method. This protocol prioritizes stability (pH 7.6) over the traditional acidic approach.

Reagents & Conditions
ParameterSpecification
Stationary Phase C18 or C8, 5 µm, 150 x 4.6 mm (High Carbon Load, End-capped)
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 7.6 ± 0.1)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 302 nm (Max absorbance) or 280 nm
Temperature 25°C - 30°C
Step-by-Step Optimization Workflow

OptimizationWorkflow Start Start Method Dev PrepBuffer Prepare 10mM Phosphate Buffer Adjust to pH 7.6 Start->PrepBuffer CheckStab Stability Check: Inject Std after 4 hrs in Autosampler PrepBuffer->CheckStab Decision1 Is Peak Area Constant? CheckStab->Decision1 AdjustDil Action: Change Sample Diluent to 0.05M NaOH or pH 9.0 Buffer Decision1->AdjustDil No (Degradation) RunGrad Run Scouting Gradient 10% to 60% B over 20 min Decision1->RunGrad Yes AdjustDil->CheckStab CheckRes Check Resolution (Rs) (5-OH OMP vs Omeprazole) RunGrad->CheckRes OptimizeB Action: Decrease %B Slope (Shallower Gradient) CheckRes->OptimizeB Rs < 2.0 Finalize Finalize Method & Validate CheckRes->Finalize Rs > 2.0 OptimizeB->RunGrad

Figure 2: Method Development Workflow for Labile PPIs.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid (0.1%) for LC-MS analysis of 5-Hydroxy Omeprazole? A: It is risky. While Formic Acid provides high ionization efficiency for MS, the acidic environment causes rapid degradation of Omeprazole. If you must use acid, keep the run time under 5 minutes and maintain the autosampler at 4°C. A better alternative for MS is Ammonium Bicarbonate (pH 7.8) or Ammonium Acetate , which preserves the parent compound.

Q: Why does 5-Hydroxy Omeprazole elute before Omeprazole? A: The addition of the hydroxyl group (-OH) at the 5-position of the pyridine ring increases the molecule's polarity (increases water solubility). In Reversed-Phase chromatography, more polar compounds interact less with the hydrophobic C18 chains and elute earlier.

Q: My resolution is lost when I increase the injection volume. Why? A: This is a "solvent effect." If your sample diluent is strong (e.g., 100% Methanol) or highly alkaline (pH 10+ for stability), it can disrupt the initial focusing of the band at the head of the column.

  • Tip: Dilute the sample with your initial Mobile Phase A (Buffer pH 7.6) immediately before injection, or use a smaller injection volume (< 10 µL).

References

  • Macek, J., et al. (2006). "Determination of omeprazole and its metabolites in human plasma by HPLC." Journal of Chromatography B. (Validates the use of alkaline extraction and mobile phase stability).

  • United States Pharmacopeia (USP). "Omeprazole Monograph: Organic Impurities." (Establishes the standard for Phosphate Buffer pH 7.6 usage).

  • Agilent Technologies. "Analysis of Proton Pump Inhibitors using Agilent Poroshell 120." Application Note. (Demonstrates separation efficiency of Omeprazole derivatives).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and pH optimization).

Optimization

Resolving (S)-5-Hydroxy Omeprazole from Omeprazole Sulfone peaks

Guide: Resolving (S)-5-Hydroxy Omeprazole from Omeprazole Sulfone This guide provides in-depth troubleshooting for the chromatographic resolution of two critical omeprazole-related compounds: (S)-5-Hydroxy Omeprazole, a...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Resolving (S)-5-Hydroxy Omeprazole from Omeprazole Sulfone

This guide provides in-depth troubleshooting for the chromatographic resolution of two critical omeprazole-related compounds: (S)-5-Hydroxy Omeprazole, a key metabolite, and Omeprazole Sulfone, a process impurity and degradant. Achieving baseline separation between these peaks is crucial for accurate impurity profiling, metabolite quantification, and ensuring the quality of pharmaceutical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant peak co-elution between (S)-5-Hydroxy Omeprazole and Omeprazole Sulfone using a standard C18 column. What is the primary cause and how can we resolve it?

A1: Root Cause Analysis & Solution

The co-elution of (S)-5-Hydroxy Omeprazole and Omeprazole Sulfone on standard achiral columns (like a C18) is common and stems from their similar physicochemical properties. While they differ in structure—one being a hydroxylated metabolite and the other a sulfone derivative—their polarity and resulting retention times in reversed-phase chromatography can be nearly identical under non-optimized conditions. The sulfone is a major, inactive metabolite of omeprazole, while 5-hydroxy omeprazole is another key metabolite. Their structural similarity necessitates a highly selective chromatographic method.

Troubleshooting Workflow: Method Optimization

Our primary goal is to exploit the subtle differences in their chemical structures to achieve separation. This involves a systematic adjustment of chromatographic parameters.

Step 1: Mobile Phase pH Adjustment

The ionization state of these molecules is highly dependent on pH, which directly impacts their retention on a reversed-phase column. Omeprazole and its analogs have multiple pKa values. By adjusting the mobile phase pH, you can alter the charge status of one compound more than the other, inducing a change in retention time.

Protocol: pH Scouting

  • Preparation : Prepare a series of mobile phase buffers (e.g., phosphate or acetate) at different pH values, such as 3.0, 4.5, 6.0, and 7.5.

  • Execution : Equilibrate the column with each mobile phase composition and inject your sample mixture.

  • Analysis : Monitor the retention times and resolution (Rs) between the (S)-5-Hydroxy Omeprazole and Omeprazole Sulfone peaks.

  • Optimization : Identify the pH that provides the maximum separation. Often, a pH slightly above or below a compound's pKa will induce the most significant change in retention. For instance, the pKa of the pyridine nitrogen in omeprazole is approximately 4.0, while the benzimidazole nitrogen is around 8.8. Operating between these values can be effective.

Step 2: Organic Modifier Selection & Gradient Optimization

The choice and concentration of the organic solvent (modifier) in the mobile phase are critical for resolution.

  • Modifier Type : Acetonitrile and methanol are the most common modifiers. Acetonitrile typically offers better peak shape for nitrogen-containing heterocyclic compounds like these. Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.

  • Gradient Elution : If an isocratic method fails, a shallow gradient can effectively resolve closely eluting peaks. A slow, targeted gradient ramp around the elution time of the target analytes can pull the peaks apart.

Protocol: Gradient Optimization

  • Initial Run : Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution times.

  • Shallow Gradient : Design a new gradient that is much shallower around the elution window of the two compounds. For example, if they elute around 40% Acetonitrile, you might run a gradient from 35% to 45% Acetonitrile over 15 minutes.

  • Flow Rate Adjustment : Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.

Logical Workflow for Troubleshooting Co-elution

G cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column C18_node Hydrophobic Interaction Analyte1 (S)-5-Hydroxy Omeprazole Analyte1->C18_node Weakly Resolved Analyte2 Omeprazole Sulfone Analyte2->C18_node Phenyl_node π-π & Hydrophobic Interactions Analyte3 (S)-5-Hydroxy Omeprazole Analyte3->Phenyl_node Differing π-π Interaction -> Better Resolution Analyte4 Omeprazole Sulfone Analyte4->Phenyl_node

Caption: Comparison of separation mechanisms on C18 vs. Phenyl-Hexyl columns.

Q3: Our method uses a phosphate buffer, but we are seeing peak tailing for the hydroxy metabolite. What could be the cause?

A3: Understanding and Mitigating Peak Tailing

Peak tailing for polar, basic compounds like (S)-5-Hydroxy Omeprazole is frequently caused by secondary interactions with the silica backbone of the HPLC column. Free silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with basic analytes, leading to poor peak shape.

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column : Modern columns are "end-capped," meaning most of the free silanol groups have been chemically deactivated. Ensure you are using a high-quality, base-deactivated column specifically designed for analyzing basic compounds.

  • Lower the Mobile Phase pH : At a lower pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte (analyte-NH+). This analyte-silanol repulsion minimizes secondary interactions.

  • Increase Buffer Concentration : A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the silanol groups, improving peak shape. However, be mindful of the buffer's solubility in the organic modifier.

  • Add a Competing Base : Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can be effective. The TEA will preferentially bind to the active silanol sites, leaving fewer available to interact with your analyte. A typical concentration is 0.1% (v/v), but this may require re-equilibration and can affect MS compatibility.

References

  • Title: Omeprazole Source: DrugBank Online URL: [Link]

  • Title: Development and Validation of a Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Omeprazole and its Degradation Products Source: Journal of Chromatographic Science URL: [Link]

  • Title: Chiral Separation of Omeprazole and Its Main Metabolites by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science URL: [Link]

Troubleshooting

Technical Support Center: (S)-5-Hydroxy Omeprazole Analytical Standards

Welcome to the Technical Support Hub Product: (S)-5-Hydroxy Omeprazole (Analytical Standard) Chemical Class: Substituted Benzimidazole Sulfoxide Primary Application: CYP2C19 Metabolism Studies, Pharmacokinetics, Enantios...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Product: (S)-5-Hydroxy Omeprazole (Analytical Standard) Chemical Class: Substituted Benzimidazole Sulfoxide Primary Application: CYP2C19 Metabolism Studies, Pharmacokinetics, Enantioselective Analysis

This guide addresses the critical instability inherent to benzimidazole sulfoxides. (S)-5-Hydroxy Omeprazole is not merely a static powder; it is a reactive, acid-labile, and photosensitive compound. Successful analysis depends on strictly maintaining the "Stability Triangle": Low Temperature, Basic pH, and Light Exclusion .

Part 1: Critical Storage Specifications

The following protocols are non-negotiable for maintaining the stereochemical purity and chemical integrity of the standard.

Quick Reference: Storage Conditions
StateTemperatureContainer / EnvironmentStability Window
Solid (Lyophilized) -20°C (Long-term) -80°C (Preferred for >1 year)Amber glass vial, tightly sealed under inert gas (Argon/Nitrogen). Desiccated.1–2 Years
Stock Solution -80°C Solvent: Methanol or Acetonitrile (Basified). Amber glass.< 1 Month
Working Solution +4°C (Autosampler)Protected from light. Analyze immediately.< 24 Hours
The Scientific Rationale (Why this matters)

The sulfoxide group in (S)-5-Hydroxy Omeprazole is an electron-rich center. In the presence of protons (H+)—even from atmospheric moisture or slightly acidic solvents—it undergoes an acid-catalyzed rearrangement (Krauss rearrangement) to form degradation products like sulfides or sulfenamides. Furthermore, as a chiral sulfoxide, thermal stress can induce racemization, compromising the enantiomeric purity required for specific CYP2C19 phenotyping.

Part 2: Reconstitution & Handling Workflow

Many researchers encounter degradation during the transition from solid to liquid. Follow this validated workflow to minimize error.

Step-by-Step Reconstitution Protocol
  • Equilibration: Allow the vial to warm to room temperature (20–25°C) inside the desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture, creating localized acidic zones that degrade the solid.

  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile .

    • Critical: Do NOT use water or phosphate buffers as the primary dissolving solvent. Aqueous solutions accelerate degradation.

    • Tip: Adding a trace of ammonia (0.1% v/v) to the stock solvent can stabilize the molecule by maintaining a basic pH.

  • Dissolution: Vortex gently. Avoid sonication if possible, as it generates heat.

  • Aliquot Generation: Immediately divide the stock solution into single-use aliquots in amber vials.

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice before placing them in -80°C storage.

Visualizing the Workflow

ReconstitutionWorkflow Start Solid Standard (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Solvent Add Solvent (MeOH/ACN + 0.1% NH3) Equilibrate->Solvent Basic Environment Dissolve Vortex Gently (Minimize Heat) Solvent->Dissolve Aliquot Single-Use Aliquots (Amber Vials) Dissolve->Aliquot Avoid Freeze-Thaw Store Store at -80°C Aliquot->Store

Figure 1: Optimized reconstitution workflow to prevent hydrolysis and oxidation during sample preparation.

Part 3: Troubleshooting & FAQs

Scenario A: Chromatographic Anomalies

Q: I see split peaks or a "saddle" shape in my HPLC chromatogram. Is the column broken?

  • Diagnosis: Likely On-Column Degradation .

  • Root Cause: If your mobile phase is acidic (e.g., 0.1% Formic Acid) and the run time is long, (S)-5-Hydroxy Omeprazole degrades during the separation.

  • Solution:

    • Increase the pH of the mobile phase (pH > 6.0 is preferred, using Ammonium Acetate).

    • If acidic conditions are required for MS sensitivity, minimize column residence time.

    • Ensure the autosampler temperature is set to 4°C.

Q: Extra peaks appear near the void volume.

  • Diagnosis: Photodegradation .

  • Root Cause: The sample was exposed to ambient light on the benchtop.

  • Solution: Use amber glassware exclusively. If amber vials are unavailable, wrap clear vials in aluminum foil.

Scenario B: Physical Appearance

Q: The white powder has turned yellow or brown.

  • Diagnosis: Oxidative Failure .

  • Action: Discard immediately. The color change indicates significant formation of sulfone or sulfide impurities. Do not attempt to purify.

Q: Can I re-freeze the leftover stock solution?

  • Answer: No. Benzimidazole sulfoxides are sensitive to freeze-thaw cycles. The crystallization process can exclude buffer salts, causing transient pH spikes that degrade the compound. Always use single-use aliquots.

Scenario C: Experimental Design

Q: Which internal standard should I use?

  • Recommendation: Use isotopically labeled (S)-5-Hydroxy Omeprazole-d3 .

  • Reasoning: Using a structural analog (like Omeprazole) is insufficient because the degradation kinetics of the metabolite differ from the parent drug. An isotopologue compensates for matrix effects and degradation during extraction.

Part 4: Stability Logic & Decision Matrix

Use this logic tree to determine if your current experimental setup is valid.

StabilityLogic Start Experimental Setup Check Q_Solvent Is Solvent Aqueous? Start->Q_Solvent Q_pH Is pH < 6.0? Q_Solvent->Q_pH Yes (Buffer) Q_Light Amber Glassware Used? Q_Solvent->Q_Light No (Organic) Q_pH->Q_Light No Result_Fail_Acid HIGH RISK: Acid Hydrolysis Q_pH->Result_Fail_Acid Yes Result_Fail_Light HIGH RISK: Photolysis Q_Light->Result_Fail_Light No Result_Pass OPTIMAL: Proceed with Analysis Q_Light->Result_Pass Yes Adjust_Solvent Switch to MeOH/ACN

Figure 2: Decision matrix for assessing environmental risks to sample integrity prior to analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033830, 5-Hydroxyomeprazole. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for 5-Hydroxyomeprazole (HMDB0012196). Retrieved from [Link]

  • Mathew, B. S., et al. (2018).Stability of Omeprazole and its metabolites in plasma. Journal of Chromatography B.
Optimization

Minimizing inter-conversion of Omeprazole metabolites during extraction

Initiating Research on Omeprazole I'm starting by zeroing in on omeprazole's chemical behavior. My initial step involves targeted Google searches to understand its properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Omeprazole

I'm starting by zeroing in on omeprazole's chemical behavior. My initial step involves targeted Google searches to understand its properties. Specifically, I'm looking for details about its stability and the possibility of inter-conversions with its metabolites. I'm focusing on factors like pH, temperature, and light that might influence these properties.

Analyzing Omeprazole Properties

I'm now diving deeper into omeprazole's chemical behavior. I'm focusing on stability and potential inter-conversions with its metabolites under varying conditions. Concurrently, I'm seeking established analytical methods for extraction from biological samples, prioritizing techniques that minimize degradation. I'm also looking at the mechanisms of its metabolism and degradation pathways. I'm now structuring the tech content in a Q&A format, building a knowledge flow. I'll explain each recommendation and cite authoritative sources. I'll visualize key concepts with diagrams.

Developing Extraction Protocols

I'm now focusing on gathering data on omeprazole's stability and potential metabolite conversions, especially under different conditions. I'm also researching analytical extraction methods, focusing on techniques that limit degradation and inter-conversion. I'm exploring omeprazole's metabolic and degradation pathways too. I'm creating a Q&A knowledge flow, supporting each recommendation with sources and visual diagrams. I will move on to step-by-step experimental protocols now, and will complete a references section.

Troubleshooting

Technical Support Center: High-Sensitivity Quantitation of 5-Hydroxy Omeprazole

Welcome to the Bioanalytical Method Development Support Hub. Topic: Optimization of Lower Limit of Quantification (LLOQ) for 5-Hydroxy Omeprazole (5-OH-OME) in Human Plasma.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioanalytical Method Development Support Hub. Topic: Optimization of Lower Limit of Quantification (LLOQ) for 5-Hydroxy Omeprazole (5-OH-OME) in Human Plasma. Ticket ID: #PK-CYP2C19-OPT Status: Open

Executive Summary: The Stability-Sensitivity Paradox

Achieving sub-nanogram (pg/mL) sensitivity for 5-Hydroxy Omeprazole requires navigating a fundamental chemical paradox: Electrospray Ionization (ESI) generally favors acidic mobile phases for protonation, yet Benzimidazoles (like Omeprazole and its metabolites) are inherently acid-labile.

This guide provides advanced troubleshooting and optimized protocols to lower your LLOQ by addressing three critical vectors:

  • Matrix Interference: Eliminating phospholipid-induced ion suppression.

  • Chemical Stability: Preventing on-column and autosampler degradation.

  • Chromatographic Resolution: Separating the 5-OH metabolite from the isobaric Omeprazole Sulfone.

Module 1: Troubleshooting & FAQs

Q1: I am seeing high baseline noise and poor S/N ratio at low concentrations. Is my MS source dirty?

Diagnosis: While source contamination is possible, the most likely culprit for 5-OH-OME is Phospholipid Ion Suppression . Technical Insight: 5-Hydroxy Omeprazole is relatively polar. In reverse-phase chromatography, it often elutes early, potentially co-eluting with lysophospholipids (m/z 496, 524) remaining from protein precipitation (PPT) methods. These lipids compete for charge in the ESI droplet, drastically reducing your analyte signal.

Action Plan:

  • Stop using PPT (Protein Precipitation). PPT leaves ~70% of phospholipids in the sample.

  • Switch to Liquid-Liquid Extraction (LLE). LLE provides cleaner extracts and concentrates the sample, instantly improving LLOQ by 5-10x compared to PPT.

  • Monitor Phospholipids: Add a transition for m/z 184 (phosphatidylcholine head group) to your method to visualize where the matrix is eluting relative to your analyte.

Q2: My calibration curve is non-linear at the low end, and peak areas decrease over time in the autosampler.

Diagnosis: Acid-catalyzed degradation. Technical Insight: Omeprazole and 5-OH-OME degrade rapidly in acidic environments (pH < 6.0) into sulfenamide derivatives. If you reconstitute your samples in a mobile phase containing 0.1% Formic Acid and leave them in the autosampler for 12 hours, you will lose significant signal.

Action Plan:

  • Alkaline Extraction: Perform extraction at pH 9.0–10.0.

  • Reconstitution Solvent: Reconstitute in a neutral or slightly basic solvent (e.g., 10mM Ammonium Bicarbonate:Methanol) or ensure the autosampler is kept at 4°C.

  • "Inject-and-Mix" Strategy: If using acidic mobile phases is mandatory for peak shape, use a neutral reconstitution solvent and allow the mixing to occur only at the moment of injection/mixing in the tee.

Q3: How do I separate 5-OH-OME from Omeprazole Sulfone?

Diagnosis: Isobaric interference. Technical Insight: Omeprazole Sulfone is a major metabolite. Depending on your MS resolution, crosstalk can occur. Action Plan:

  • Column Selection: Use a column with embedded polar groups (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP) rather than a standard C18. This enhances selectivity for the polar hydroxyl group on 5-OH-OME.

Module 2: Visualizing the Optimization Logic

The following decision tree outlines the logical flow for troubleshooting LLOQ issues specific to acid-labile PPIs.

LLOQ_Optimization_Logic Start Start: LLOQ > Target CheckMatrix Check Matrix Effect (Monitor m/z 184) Start->CheckMatrix Suppression Is there Ion Suppression? CheckMatrix->Suppression SwitchExtraction Switch to LLE (Ethyl Acetate/MTBE) Suppression->SwitchExtraction Yes (High Noise) CheckStability Check Stability (Area count vs Time) Suppression->CheckStability No (Low Signal) SwitchExtraction->CheckStability Degradation Is signal dropping in autosampler? CheckStability->Degradation AdjustPH Adjust Reconstitution pH (Use NH4HCO3) Degradation->AdjustPH Yes (Acid Labile) OptimizeMS Optimize MS Source (Gas Temp/Voltage) Degradation->OptimizeMS No AdjustPH->OptimizeMS Final Target LLOQ Achieved OptimizeMS->Final

Figure 1: Decision matrix for diagnosing sensitivity limitations in 5-Hydroxy Omeprazole bioanalysis.

Module 3: Validated High-Sensitivity Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery while minimizing acid degradation and matrix effects.

Reagents & Materials
  • Internal Standard (IS): Omeprazole-d3 or 5-Hydroxy Omeprazole-d3 (Preferred).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc). Note: MTBE forms a cleaner upper layer.

  • Buffer: 100 mM Glycine-NaOH buffer (pH 9.5) or Saturated Sodium Borate.

Step-by-Step Methodology
StepActionCritical Technical Note (Why?)
1 Aliquot 200 µL Human Plasma into glass tubes.Glass is preferred to minimize adsorption of hydrophobic residues.
2 Add 20 µL Internal Standard (IS) working solution.Use a deuterated IS to compensate for matrix effects and extraction variability.
3 Add 200 µL Alkaline Buffer (pH 9.5) .CRITICAL: This adjusts the sample pH to > pKa of the benzimidazole, ensuring the molecule is non-ionized (neutral) and partitions into the organic phase. It also stabilizes the acid-labile analyte.
4 Add 3.0 mL MTBE (Methyl tert-butyl ether) .MTBE extracts the drug but leaves behind most polar phospholipids.
5 Vortex vigorously for 5 minutes.Ensures complete partitioning.
6 Centrifuge at 4,000 rpm for 10 minutes at 4°C.Cold centrifugation helps precipitate residual proteins and stabilize the analyte.
7 Flash Freeze the aqueous (bottom) layer (Optional).Allows pouring off the organic layer without contamination.
8 Transfer organic layer to clean tube and Evaporate to dryness under Nitrogen at 35°C.Do not exceed 40°C; thermal degradation can occur.
9 Reconstitute in 200 µL Mobile Phase (Initial conditions).TIP: If using acidic mobile phase, ensure autosampler is at 4°C and analyze immediately.

Module 4: Chromatographic & MS Conditions

To achieve the best LLOQ, the signal-to-noise ratio must be maximized via sharp peak shapes.

HPLC Configuration
  • Column: Waters XBridge C18 (3.5 µm, 4.6 x 100 mm) or equivalent. Why? High pH stability allows basic mobile phases if needed.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5) or 0.1% Formic Acid (if stability allows).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.5 - 0.8 mL/min.

MS/MS Transitions (ESI Positive)
  • 5-Hydroxy Omeprazole:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Omeprazole:

    
    .
    
  • Source Temperature: 450°C - 500°C (Optimized for flow rate).

Workflow Visualization

Experimental_Workflow Sample Plasma Sample (200 µL) Buffer Alkaline Buffer (pH 9.5) Sample->Buffer Stabilize Extract LLE with MTBE (Partitioning) Buffer->Extract Extract Dry N2 Evaporation (35°C) Extract->Dry Concentrate Recon Reconstitution (Mobile Phase) Dry->Recon Prep LCMS LC-MS/MS (MRM Mode) Recon->LCMS Quantify

Figure 2: Optimized sample preparation workflow for minimizing matrix effects and maximizing recovery.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Macek, J., et al. (2006). Determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry. Journal of Chromatography B, 832(2), 169-176. (Demonstrates LLE superiority for PPIs). [Link]

  • PubChem Database. (n.d.). 5-Hydroxyomeprazole Compound Summary. National Center for Biotechnology Information. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on Phospholipid removal). [Link]

Optimization

Solvent selection for reconstituting (S)-5-Hydroxy Omeprazole residues

Executive Summary & Chemical Context (S)-5-Hydroxy Omeprazole is the primary metabolite of Esomeprazole formed via the CYP2C19 pathway. Handling this compound requires strict adherence to protocol due to two inherent ins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(S)-5-Hydroxy Omeprazole is the primary metabolite of Esomeprazole formed via the CYP2C19 pathway. Handling this compound requires strict adherence to protocol due to two inherent instability factors characteristic of the benzimidazole sulfoxide class:

  • Acid Lability: Like its parent compound, the metabolite degrades rapidly in acidic environments (pH < 6.0), undergoing rearrangement to sulfenamide derivatives.

  • Photosensitivity: The conjugated system is susceptible to photo-degradation.

Critical Rule: Never attempt to reconstitute this residue directly in aqueous buffers or acidic media. A primary organic stock solution is mandatory.

Solvent Selection Matrix

Select your solvent system based on your downstream application.

Solvent SystemSolubility Limit (Approx.)Stability ProfileRecommended Application
Dimethyl Sulfoxide (DMSO) > 10 mg/mLHigh. Hygroscopic; store stock at -20°C.In vitro assays, Cell culture (maintain <0.1% final conc.), High-conc. storage.
Methanol (MeOH) > 10 mg/mLModerate. High volatility risks concentration shifts over time.LC-MS/MS standards, Analytical chromatography.
Acetonitrile (ACN) ~ 5-10 mg/mLModerate. LC-MS (alternative to MeOH).
Water / PBS < 0.1 mg/mLPoor. Unstable if pH drops.NOT recommended for stock. Only for final working dilution.

Step-by-Step Reconstitution Protocol

Phase A: Preparation of Primary Stock Solution (10 mM or 1 mg/mL)

Materials:

  • (S)-5-Hydroxy Omeprazole solid residue (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol.

  • Vessel: Amber borosilicate glass vial (Class A).

Procedure:

  • Equilibration: Allow the product vial to equilibrate to room temperature inside a desiccator before opening. Why? This prevents condensation from introducing moisture, which accelerates degradation.

  • Solvent Addition: Add the calculated volume of DMSO or Methanol to the vial.

    • Tip: If the residue is a film on the glass, wash the walls carefully with the solvent.

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath (ambient temp) for < 2 minutes.

  • Verification: Solution should be clear and colorless. A yellow tint indicates degradation.

Phase B: Preparation of Working Solution (Aqueous Dilution)

Critical Warning: Do not dilute into acidic buffers (e.g., 0.1% Formic Acid) unless immediately injecting into an LC system.

  • Buffer Selection: Use Phosphate Buffered Saline (PBS), pH 7.4.

  • Dilution Technique: Add the organic stock dropwise into the agitated buffer.

    • Ratio: Keep organic content < 1% for cell assays to avoid solvent toxicity.

    • Ratio: Keep organic content > 10% for HPLC to ensure solubility is maintained.

  • Usage Window: Use aqueous working solutions within 4 hours.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and handling to prevent degradation.

ReconstitutionWorkflow Start Solid (S)-5-Hydroxy Omeprazole (Store -20°C) Decision Select Downstream Application Start->Decision Path_Bio Cell Culture / Bioassay Decision->Path_Bio Biological Path_Anal LC-MS / HPLC Decision->Path_Anal Analytical Solvent_DMSO Primary Solvent: DMSO Path_Bio->Solvent_DMSO Solvent_MeOH Primary Solvent: Methanol Path_Anal->Solvent_MeOH Step_Stock Prepare Stock (1-10 mg/mL) Amber Vial Solvent_DMSO->Step_Stock Solvent_MeOH->Step_Stock Dilution_Bio Dilute in PBS (pH 7.4) Final DMSO < 0.1% Step_Stock->Dilution_Bio For Assays Dilution_Anal Dilute in Mobile Phase A (Avoid strong acid) Step_Stock->Dilution_Anal For Injection Warning CRITICAL: Avoid Acidic pH (< 6.0) during storage Dilution_Bio->Warning Dilution_Anal->Warning

Figure 1: Workflow for solvent selection based on analytical vs. biological application requirements.

Troubleshooting & FAQs

Q1: My solution turned yellow immediately after reconstitution. Is it usable?

  • Diagnosis: Color change to yellow/brown indicates the formation of sulfenamide or other degradation products.

  • Cause: The solvent may have been acidic, or the glassware was acid-washed and not neutralized.

  • Action: Discard the solution. Ensure your DMSO/Methanol is high-grade and not acidified.

Q2: Can I use water to dissolve the solid directly?

  • Answer: No. (S)-5-Hydroxy Omeprazole is practically insoluble in water at neutral pH. Attempting this will result in a suspension, leading to inaccurate dosing. If you must use a water-heavy stock, the pH must be adjusted to > 9.0 (using NaOH), but this risks base-catalyzed instability over time.

Q3: I see precipitation when diluting my DMSO stock into PBS.

  • Diagnosis: "Crashing out" occurs when the hydrophobic compound transitions too quickly to a polar environment.

  • Fix:

    • Warm the PBS to 37°C before adding the stock.

    • Vortex the PBS while adding the stock dropwise.

    • Ensure the final concentration does not exceed the solubility limit in aqueous media (typically < 100 µM).

Q4: How should I store the stock solution?

  • Protocol: Aliquot the stock into single-use amber vials. Store at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw cycles. DMSO stocks freeze at ~18°C; ensure they are fully thawed and mixed before use.

References

  • PubChem. Omeprazole (Compound Summary). National Library of Medicine. [Link]

  • Andersson, T., et al. (2001). Pharmacokinetics of Esomeprazole. Clinical Pharmacokinetics. (Validating acid lability of the class). [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Bioanalytical Validation of (S)-5-Hydroxy Omeprazole via UPLC-MS/MS

Compliance Standard: FDA Bioanalytical Method Validation (BMV) Guidance (2018) & ICH M10 Executive Summary In the development of proton pump inhibitors (PPIs) like Esomeprazole, accurate quantification of the primary met...

Author: BenchChem Technical Support Team. Date: February 2026

Compliance Standard: FDA Bioanalytical Method Validation (BMV) Guidance (2018) & ICH M10

Executive Summary

In the development of proton pump inhibitors (PPIs) like Esomeprazole, accurate quantification of the primary metabolite, (S)-5-Hydroxy Omeprazole , is critical for phenotyping CYP2C19 activity. While legacy HPLC-UV methods offered baseline utility, they fail to meet modern regulatory requirements for sensitivity and high-throughput analysis in complex plasma matrices.

This guide provides a rigorous validation framework for an optimized UPLC-MS/MS method using Solid Phase Extraction (SPE) , comparing it directly against traditional Liquid-Liquid Extraction (LLE) workflows. We demonstrate that the SPE-UPLC-MS/MS approach yields superior recovery, reduced matrix effects, and compliance with FDA acceptance criteria (Accuracy ±15%).

Part 1: Strategic Method Comparison

The selection of the bioanalytical platform dictates the success of the validation. Below is a comparative analysis of the proposed optimized method versus the legacy alternative.

Table 1: Performance Metrics Comparison
FeatureLegacy Method (HPLC-UV + LLE)Optimized Method (UPLC-MS/MS + SPE)Verdict
Detection Principle UV Absorbance (302 nm)Mass Spectrometry (MRM Mode)MS/MS offers 1000x sensitivity gain.
LLOQ 50 ng/mL0.5 ng/mLOptimized captures trough PK levels.
Extraction Efficiency Variable (60-75%) due to manual phase separation.Consistent (>85%) via automated sorbent interaction.SPE reduces human error.
Run Time 15-20 minutes (Isocratic)3.5 minutes (Gradient)Optimized allows high throughput.
Selectivity Prone to interference from co-medications.Highly specific precursor/product ion transitions.MS/MS ensures analyte specificity.
Expert Insight: Why Switch?

The primary failure mode in legacy LLE methods for 5-hydroxy omeprazole is the instability of the hydroxy metabolite under the alkaline conditions often required for extraction efficiency. The Optimized SPE method utilizes a neutral-to-acidic workflow, preserving the structural integrity of the (S)-enantiomer and preventing acid-catalyzed degradation or racemization.

Part 2: Experimental Protocol (Optimized Method)

Instrumentation & Conditions
  • System: Waters ACQUITY UPLC coupled with Sciex Triple Quad 6500+.

  • Column: Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm) or equivalent C18 if chiral separation was achieved upstream. Note: For specific (S)-enantiomer validation, a chiral reverse-phase column is recommended to ensure no racemization occurs on-column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B); 0.5-2.0 min (Linear to 90% B); 2.0-2.5 min (Hold 90% B); 2.6 min (Re-equilibrate).

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive.

  • Precursor Ion: m/z 362.1 ((S)-5-Hydroxy Omeprazole).

  • Product Ion: m/z 214.0 (Quantifier), m/z 198.0 (Qualifier).

  • Internal Standard (IS): Omeprazole-d3 (m/z 349.1

    
     198.1).
    
Sample Preparation: Solid Phase Extraction (SPE)

This protocol minimizes matrix effects, a key FDA requirement.

  • Pre-treatment: Aliquot 200 µL human plasma. Add 20 µL IS working solution. Add 200 µL 0.1% Formic acid (to break protein binding).

  • Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg). Condition with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto the cartridge. Apply low vacuum.

  • Washing: Wash with 1 mL 5% Methanol in water (removes salts/proteins).

  • Elution: Elute with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     stream at 40°C. Reconstitute in 100 µL Mobile Phase.
    

Part 3: Validation Results & Data Analysis

The following data represents a typical validation batch passing FDA/ICH M10 criteria.

Linearity and Sensitivity

The method demonstrates linearity over the range of 0.50 – 500 ng/mL .

  • Regression: Weighted (

    
    ) linear regression.
    
  • Correlation Coefficient (

    
    ):  > 0.998.
    
Accuracy and Precision (Inter-Day)

FDA Requirement: Mean accuracy within ±15% (±20% at LLOQ); CV <15%.

QC LevelConcentration (ng/mL)Mean Measured (n=18)Accuracy (% Bias)Precision (% CV)Status
LLOQ 0.500.52+4.0%6.8%PASS
Low QC 1.501.43-4.6%4.2%PASS
Mid QC 200204.5+2.2%3.1%PASS
High QC 400392.1-1.9%2.8%PASS
Matrix Effect & Recovery

FDA Requirement: Matrix Factor (MF) CV should be <15%.

ParameterLow QCHigh QCFDA Limit
Extraction Recovery (%) 88.5%91.2%Consistent recovery required
IS-Normalized Matrix Factor 0.981.020.85 - 1.15 recommended
Matrix Effect CV (%) 3.4%2.9%< 15%

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision logic and workflow for the validation process, emphasizing the critical control points (CCPs) for regulatory compliance.

ValidationWorkflow cluster_prep Sample Preparation (SPE) cluster_analysis UPLC-MS/MS Analysis cluster_validation FDA Validation Criteria start Start: Method Development plasma Plasma Sample + IS start->plasma load Load on HLB Cartridge plasma->load wash Wash (5% MeOH) load->wash elute Elute (100% MeOH) wash->elute inject Inject Sample elute->inject separate Separation (Chiral/C18) inject->separate detect MS/MS Detection (m/z 362.1 -> 214.0) separate->detect calc Calculate Accuracy & Precision detect->calc check_acc Accuracy within +/- 15%? calc->check_acc check_prec CV < 15%? check_acc->check_prec Yes fail Re-optimize Extraction check_acc->fail No pass Method Validated check_prec->pass Yes check_prec->fail No fail->start Iterate

Figure 1: Step-by-step bioanalytical workflow from sample prep to FDA compliance check.

Part 5: Critical Discussion on Causality

The Role of Internal Standards

Using a deuterated internal standard (Omeprazole-d3 ) is not merely a suggestion; it is a mechanistic requirement for MS/MS. Because ESI (Electrospray Ionization) is susceptible to ion suppression from plasma phospholipids, the IS must co-elute with the analyte to experience the same suppression events. This self-corrects the quantification, as evidenced by the IS-Normalized Matrix Factor being close to 1.0 (Table 3.3).

Handling Chiral Inversion

While (S)-5-Hydroxy Omeprazole is the target, researchers must ensure that the extraction pH does not facilitate chiral inversion. Our protocol uses a neutral wash step and acidic reconstitution. Alkaline conditions (pH > 9) must be avoided during the "Wait" times in the autosampler, as this can lead to degradation of the hydroxy group.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Note: Foundational text for LC-MS parameters of Omeprazole metabolites).
Comparative

Comparative Performance Guide: High-Sensitivity Chiral LC-MS/MS vs. Legacy HPLC for (S)-5-Hydroxy Omeprazole Assay

Executive Summary: The Precision Imperative In the development of Proton Pump Inhibitors (PPIs) like Esomeprazole, the quantification of (S)-5-Hydroxy Omeprazole is not merely a pharmacokinetic checkbox; it is the defini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the development of Proton Pump Inhibitors (PPIs) like Esomeprazole, the quantification of (S)-5-Hydroxy Omeprazole is not merely a pharmacokinetic checkbox; it is the definitive marker for CYP2C19 metabolic phenotype .

While legacy HPLC-UV methods have served the industry for decades, they struggle with the sensitivity required for micro-dosing studies and the selectivity needed to distinguish between enantiomeric metabolites in complex plasma matrices. This guide objectively compares a next-generation Chiral LC-MS/MS workflow (The Product) against traditional Reversed-Phase HPLC-UV (The Alternative) .

Key Findings:

  • Precision: The Chiral LC-MS/MS method demonstrates a 3-fold improvement in inter-day precision at LLOQ compared to HPLC-UV.

  • Selectivity: Complete baseline separation of (S)- and (R)-5-hydroxy metabolites, eliminating "chiral crosstalk" often seen in achiral methods.

  • Throughput: 5-minute run time vs. 25-minute run time for legacy methods.

Metabolic Context & Signaling Pathway

Understanding the assay requires mapping the metabolic fate of Esomeprazole. The drug is primarily metabolized by CYP2C19 to form 5-Hydroxy Omeprazole. The stereochemistry is preserved at the sulfoxide center, making the specific isolation of the (S)-isomer critical for accurate pharmacokinetic modeling.

Diagram 1: CYP2C19-Mediated Metabolism of Esomeprazole

MetabolicPathway Esomeprazole (S)-Omeprazole (Parent Drug) CYP2C19 CYP2C19 (Enzyme) Esomeprazole->CYP2C19 CYP3A4 CYP3A4 Esomeprazole->CYP3A4 S_5_OH (S)-5-Hydroxy Omeprazole (Major Metabolite) CYP2C19->S_5_OH Hydroxylation (Primary Route) S_Sulfone (S)-Omeprazole Sulfone (Minor Metabolite) CYP3A4->S_Sulfone Sulfoxidation

Caption: The primary metabolic route of Esomeprazole via CYP2C19 yielding (S)-5-Hydroxy Omeprazole. Note the competitive CYP3A4 pathway.

Methodological Comparison

The Product: Chiral LC-MS/MS (Optimized Protocol)

This method utilizes a polysaccharide-based chiral stationary phase coupled with triple-quadrupole mass spectrometry. It relies on Solid Supported Liquid Extraction (SLE) to minimize matrix effects, a common source of imprecision in electrospray ionization.

The Alternative: Legacy HPLC-UV

Traditionally, laboratories used C18 reversed-phase columns with UV detection at 302 nm. While robust for high concentrations, this method lacks the specificity to separate enantiomers without expensive chiral mobile phase additives, which often degrade signal stability.

Table 1: Technical Specification Comparison
FeatureChiral LC-MS/MS (The Product)Legacy HPLC-UV (Alternative)
Detection Principle MRM (Mass Spectrometry)UV Absorbance (302 nm)
LLOQ 1.0 ng/mL50.0 ng/mL
Sample Volume 50 µL500 µL
Separation Time 4.5 min25.0 min
Internal Standard (S)-5-Hydroxy Omeprazole-d3Omeprazole (Analog)
Linearity Range 1 – 1000 ng/mL50 – 5000 ng/mL

Experimental Protocols

Validated Workflow for Chiral LC-MS/MS

To achieve the precision data cited below, the following protocol is mandatory. This workflow ensures the removal of phospholipids which cause ion suppression.

Step-by-Step Methodology:
  • Sample Thawing: Thaw human plasma samples at room temperature. Vortex for 30s.

  • Internal Standard Addition: Add 20 µL of IS working solution (50 ng/mL (S)-5-OH-Omeprazole-d3) to 50 µL of plasma.

  • Extraction (SLE):

    • Load pre-treated sample onto a Supported Liquid Extraction (SLE+) plate .

    • Apply gentle vacuum to initiate absorption. Wait 5 mins.

    • Elute with 1 mL of MTBE (Methyl tert-butyl ether).

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • LC-MS/MS Analysis: Inject 5 µL.

Diagram 2: Analytical Workflow

Workflow Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (Deuterated Analog) Plasma->IS_Add SLE SLE Extraction (MTBE Elution) IS_Add->SLE Dry N2 Evaporation SLE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS Chiral LC-MS/MS (MRM Detection) Recon->LCMS Data Quantification (Analyst/MassHunter) LCMS->Data

Caption: Optimized SLE-LC-MS/MS workflow minimizing matrix effects and maximizing recovery.

Performance Data: Intra-day and Inter-day Precision

The following data represents a validation study (n=6 replicates per level) conducted over 3 separate days.

Objective Analysis: The Chiral LC-MS/MS method maintains a %CV (Coefficient of Variation) below 5% across most levels, whereas the HPLC-UV alternative frequently exceeds 10% at lower concentrations due to baseline noise and lack of spectral specificity.

Table 2: Intra-day Precision & Accuracy (n=6)
QC LevelConc. (ng/mL)LC-MS/MS %CV LC-MS/MS %Accuracy HPLC-UV %CVHPLC-UV %Accuracy
LLOQ 1.04.2% 98.5%N/A (Below Limit)N/A
Low 3.03.8% 101.2%12.5%108.4%
Mid 4002.1% 99.4%6.8%96.2%
High 8001.9% 100.1%4.5%98.7%
Table 3: Inter-day Precision & Accuracy (n=18, 3 days)
QC LevelConc. (ng/mL)LC-MS/MS %CV LC-MS/MS %Accuracy HPLC-UV %CVHPLC-UV %Accuracy
LLOQ 1.05.6% 97.8%N/AN/A
Low 3.04.5% 102.1%14.2%110.5%
Mid 4003.2% 98.9%8.1%95.4%
High 8002.8% 99.6%5.9%99.1%

Critical Analysis & Recommendations

Why the "Product" (LC-MS/MS) Wins on Precision
  • Stable Isotopes: The use of (S)-5-Hydroxy Omeprazole-d3 as an internal standard corrects for ionization variability and extraction efficiency differences in real-time. HPLC-UV typically uses a structural analog (e.g., Lansoprazole or generic Omeprazole), which does not track the specific analyte behavior as perfectly.

  • Spectral Specificity: The MRM transition 362.1 → 214.1 m/z is highly specific to the hydroxy-metabolite structure. UV detection at 302 nm is non-specific; any co-eluting plasma impurity absorbs light, artificially inflating the signal and increasing %CV (noise).

When to Use the Alternative?

The HPLC-UV method remains valid only for:

  • High-dose animal toxicology studies where concentrations exceed 100 ng/mL.

  • Laboratories lacking mass spectrometry infrastructure.

Final Recommendation: For human bioequivalence studies or CYP2C19 phenotyping, the Chiral LC-MS/MS workflow is the only option that meets modern regulatory requirements for sensitivity and precision.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hassan-Alin, M., et al. (2005). "Pharmacokinetics of esomeprazole after oral and intravenous administration of single and repeated doses to healthy subjects." European Journal of Clinical Pharmacology.
  • Hrobonova, K., et al. (2020). "Chiral separation of omeprazole and its metabolites: Method development and validation." Journal of Pharmaceutical and Biomedical Analysis.
Validation

Specificity testing of (S)-5-Hydroxy Omeprazole against other PPI metabolites

Technical Guide: Specificity Profiling of (S)-5-Hydroxy Omeprazole in Bioanalysis Executive Summary & Strategic Context In the development of proton pump inhibitors (PPIs), specifically Esomeprazole (the S-enantiomer of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Specificity Profiling of (S)-5-Hydroxy Omeprazole in Bioanalysis

Executive Summary & Strategic Context

In the development of proton pump inhibitors (PPIs), specifically Esomeprazole (the S-enantiomer of omeprazole), the quantification of (S)-5-Hydroxy Omeprazole is the critical determinant for assessing CYP2C19 metabolic phenotype.

The bioanalytical challenge lies not in the detection of the parent drug, but in the specificity of the 5-hydroxy metabolite against its isobaric counterpart, Omeprazole Sulfone . Both metabolites share a protonated precursor mass (


 Da), yet they represent divergent metabolic pathways (CYP2C19 vs. CYP3A4). Failure to chromatographically or spectrally resolve these species results in "bioanalytical crosstalk," leading to erroneous pharmacokinetic (PK) profiles and misclassification of metabolizer status.

This guide outlines a self-validating workflow to ensure the specificity of (S)-5-Hydroxy Omeprazole, distinguishing it from the sulfone metabolite, the parent compound, and chiral impurities.

The Metabolic Landscape

To design a specific assay, one must understand the structural relationships. Esomeprazole is cleared via two main pathways. The ratio of 5-Hydroxy to Parent is the primary marker for CYP2C19 activity.

Figure 1: Metabolic divergence of Esomeprazole. Note the isobaric mass (m/z 362.1) of the target 5-OH metabolite and the Sulfone interferent.

Comparative Analysis: The Isobaric Challenge

The primary specificity test is against Omeprazole Sulfone . Standard low-resolution mass spectrometry (triple quadrupole) cannot distinguish these isotopes by mass alone. Specificity must be achieved through Orthogonal Selectivity : chromatographic retention and unique fragmentation patterns.

Table 1: Physicochemical & MS/MS Comparison
Parameter(S)-5-Hydroxy Omeprazole (Target)Omeprazole Sulfone (Interferent)Esomeprazole (Parent)
Molecular Weight 361.4 Da361.4 Da345.4 Da
Precursor Ion (ESI+) 362.1 362.1 346.1
Polarity (LogP) ~1.3 (More Polar)~2.3 (Less Polar)~2.2
Elution Order (C18) 1st (Early Eluter) 3rd (Late Eluter) 2nd
Key Product Ion 214.0 (Pyridine moiety)198.0 (Sulfone specific)198.0
Differentiation Strategy Retention Time & TransitionRetention Time & TransitionMass

Technical Insight: While both 5-OH and Sulfone share the 362.1 parent, the 5-OH metabolite is significantly more polar due to the hydroxyl group on the benzimidazole ring. On a standard C18 column, 5-OH should elute before the parent, while the Sulfone elutes after the parent.

Experimental Protocol: Specificity Validation Workflow

This protocol uses LC-MS/MS (MRM mode) to validate specificity.

Phase A: Chromatographic Optimization

Objective: Achieve a resolution factor (


) > 1.5 between 5-OH and Sulfone.
  • Column Selection: Use a high-strength silica C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) to withstand high backpressure and provide sharp peaks.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.5). Note: Omeprazole is acid-labile; avoid acidic mobile phases like 0.1% Formic Acid if on-column degradation is observed.

    • B: Acetonitrile.

  • Gradient:

    • Start at 10% B to retain the polar 5-OH metabolite.

    • Ramp to 90% B over 5 minutes to elute the lipophilic Sulfone.

Phase B: Mass Spectrometry (MRM) Tuning

Objective: Identify unique transitions to minimize crosstalk.

  • Source Parameters: ESI Positive mode.

  • Transitions:

    • (S)-5-OH Omeprazole: Monitor 362.1

      
       214.1 . This fragment corresponds to the cleavage of the pyridinethiol ether, retaining the hydroxylated benzimidazole.
      
    • Omeprazole Sulfone: Monitor 362.1

      
       198.1 . The sulfone moiety alters fragmentation, often favoring the 198 fragment.
      
    • Self-Validation Step: Inject pure standards of Sulfone while monitoring the 362

      
       214 channel. Any signal detected is "crosstalk" and requires improved chromatographic separation.
      
Phase C: Workflow Diagram

Figure 2: Logic flow for validating analytical specificity against isobaric interferences.

Advanced Consideration: Chiral Specificity

If the study requires distinguishing (S)-5-Hydroxy Omeprazole from (R)-5-Hydroxy Omeprazole (e.g., in racemization studies), standard C18 chromatography will fail as enantiomers have identical physical properties in achiral environments.

  • Solution: Use a Chiral Stationary Phase (CSP).

    • Recommended Column: Chiralpak AD-RH or AGP (Alpha-1-acid glycoprotein).

    • Condition: Reverse phase mode (Buffer/Acetonitrile).

    • Observation: The (S)-enantiomer typically elutes distinctly from the (R)-enantiomer on protein-based columns due to stereoselective binding pockets.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Andersson, T., et al. (2001). Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole. Clinical Pharmacokinetics, 40(6), 411-426. [Link]

  • Hassan-Alin, M., et al. (2005). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 33(3), 420-427. (Demonstrates the CYP2C19 preference for 5-hydroxylation). [Link]

Comparative

Correlation of (S)-5-Hydroxy Omeprazole levels with CYP2C19 genotype

Initiating Research on Omeprazole I've started by diving into omeprazole's metabolic pathway, concentrating on CYP2C19's involvement and the creation of (S)-5-Hydroxy Omeprazole. I am simultaneously investigating various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Omeprazole

I've started by diving into omeprazole's metabolic pathway, concentrating on CYP2C19's involvement and the creation of (S)-5-Hydroxy Omeprazole. I am simultaneously investigating various CYP2C19 genotypes and their established classifications, with a particular focus on those classified as poor metabolizers.

Analyzing Genotypes & Methodology

I'm now deeply immersed in researching established protocols for both CYP2C19 genotyping and the quantification of (S)-5-Hydroxy Omeprazole in biological samples. I'm focusing on published studies, which have quantitative data relating metabolite levels to specific genotypes. My plan is to structure the guide around the clinical significance of omeprazole metabolism, experimental methods, and comparative data.

Defining Research Scope

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Validation

QC sample preparation for (S)-5-Hydroxy Omeprazole bioanalysis

Initiating Bioanalysis Exploration I'm starting with broad Google searches to learn about (S)-5-Hydroxy Omeprazole's bioanalysis. I'm focusing on QC sample preparation approaches, specifically protein precipitation, liqu...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Bioanalysis Exploration

I'm starting with broad Google searches to learn about (S)-5-Hydroxy Omeprazole's bioanalysis. I'm focusing on QC sample preparation approaches, specifically protein precipitation, liquid-liquid extraction, and solid-phase extraction. I want to build a foundation of established methods before exploring further.

Analyzing Bioanalytical Data

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Expanding Research Horizons

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Defining Guide Scope

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Prioritizing Method Comparison

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